1,3-Adamantanedimethanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[3-(hydroxymethyl)-1-adamantyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O2/c13-7-11-2-9-1-10(4-11)5-12(3-9,6-11)8-14/h9-10,13-14H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RABVYVVNRHVXPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801346912 | |
| Record name | [3-(Hydroxymethyl)-1-adamantyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801346912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17071-62-4 | |
| Record name | [3-(Hydroxymethyl)-1-adamantyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801346912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Adamantanedimethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1,3-Adamantanedimethanol chemical properties and structure
An In-depth Technical Guide to 1,3-Adamantanedimethanol: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (CAS No: 17071-62-4) is a unique, diamondoid compound characterized by a rigid, three-dimensional adamantane core functionalized with two primary hydroxymethyl groups. This distinct architecture imparts exceptional thermal stability, high lipophilicity, and predictable steric properties, making it a valuable building block in medicinal chemistry and materials science.[1] Its cage-like structure provides a robust scaffold that can enhance the pharmacokinetic profiles of drug candidates by shielding adjacent functional groups from metabolic degradation.[1] Furthermore, its bifunctionality allows for its use as a versatile precursor in the synthesis of polymers, covalent organic frameworks (COFs), and advanced optical materials.[1] This guide provides a comprehensive overview of the chemical properties, structural details, and synthetic routes of this compound.
Chemical Structure and Identification
The structure of this compound consists of a tricyclic adamantane cage with two methylene bridges at the 1 and 3 positions, each terminating in a primary alcohol. This symmetrical and strain-free arrangement is responsible for its notable stability.[1][2]
Table 1: Structural and Identification Data for this compound
| Identifier | Value |
| IUPAC Name | (Adamantane-1,3-diyl)dimethanol |
| CAS Number | 17071-62-4 |
| Molecular Formula | C₁₂H₂₀O₂ |
| Molecular Weight | 196.29 g/mol |
| SMILES | OCCc1cc2cc(CO)cc(c1)c2 |
| InChI | InChI=1S/C12H20O2/c13-7-11-1-9-2-10(6-11)4-12(8-14,3-9)5-11/h9-10,13-14H,1-8H2 |
| Synonyms | Adamantane-1,3-diyldimethanol, 1,3-Bis(hydroxymethyl)adamantane |
Physicochemical Properties
The physical and chemical properties of this compound are largely dictated by its rigid adamantane core and the presence of two polar hydroxyl groups.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Appearance | White crystalline solid | - |
| Melting Point | 180.5 - 182 °C | [3] |
| Boiling Point | 320.4 °C at 760 mmHg | [3] |
| Density | 1.368 g/cm³ | [3] |
| Flash Point | 158.5 °C | [3] |
| Solubility | Soluble in water and organic solvents | - |
| LogP | 1.06240 | - |
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the adamantane cage protons. The protons of the two CH₂ groups attached to the hydroxyls would likely appear as a distinct signal, and the hydroxyl protons would present as a broad singlet, the chemical shift of which is dependent on solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum would be characterized by signals corresponding to the non-equivalent carbons of the adamantane cage and a prominent signal for the two equivalent hydroxymethyl carbons (-CH₂OH). The quaternary carbons at positions 1 and 3 would also be identifiable. Studies on 1,3-disubstituted adamantanes confirm that the chemical shifts can be predicted with good accuracy based on additivity rules.[4]
-
IR Spectroscopy: The infrared spectrum will be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol groups.[5] Characteristic C-H stretching vibrations for the adamantane cage will appear just below 3000 cm⁻¹.[5] A prominent C-O stretching band is expected around 1000-1050 cm⁻¹.[5]
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) at m/z 196. Subsequent fragmentation would likely involve the loss of water (H₂O) and the hydroxymethyl groups (-CH₂OH).
Synthesis and Reactivity
This compound is a versatile intermediate whose primary alcohol groups can undergo a variety of chemical transformations, including esterification, etherification, oxidation, and halogenation.[2]
Experimental Protocol: Synthesis via Reduction of 1,3-Adamantanedicarboxylic Acid
This protocol describes a general method for the synthesis of this compound by the reduction of 1,3-Adamantanedicarboxylic acid, which can be synthesized from 1,3-adamantanediol.[6]
Step 1: Synthesis of 1,3-Adamantanedicarboxylic Acid [6][7]
-
To a three-necked flask equipped with a stirrer, add 1,3-adamantanediol and concentrated sulfuric acid.
-
Under rapid stirring, slowly add formic acid dropwise over 2-5 hours.
-
Continue stirring for an additional 20-30 minutes after the addition is complete. A white solid will precipitate.
-
Pour the reaction mixture onto crushed ice and filter the precipitate.
-
Wash the crude product with water.
-
Recrystallize the solid from ethanol to yield pure 1,3-adamantanedicarboxylic acid.
Step 2: Reduction to this compound
-
In a dry, nitrogen-purged round-bottom flask, suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 1,3-adamantanedicarboxylic acid in anhydrous THF to the LiAlH₄ suspension.
-
After the addition is complete, allow the mixture to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
-
Filter the resulting aluminum salts and wash the filter cake thoroughly with THF.
-
Combine the filtrate and washes, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
Purify the product by recrystallization or column chromatography.
Applications in Research and Development
The unique structural features of this compound make it a valuable component in several areas of chemical research and development.
-
Medicinal Chemistry : The adamantane scaffold is highly lipophilic, which can enhance the ability of drug molecules to cross cell membranes. Its rigid structure can lock in specific conformations and provide metabolic stability, improving the pharmacokinetic profile of a drug candidate.[1] The two hydroxyl groups serve as handles for further functionalization to create novel therapeutic agents, including antiviral and central nervous system-targeting drugs.[2]
-
Materials Science : As a bifunctional monomer, it is used in the synthesis of high-performance polymers. The rigid adamantane unit incorporated into a polymer backbone can significantly increase the glass transition temperature and thermal stability of the material.[1] It is also a key precursor for constructing Covalent Organic Frameworks (COFs) with well-defined pore sizes and enhanced adsorption capacities.[1]
-
Optoelectronics : this compound serves as a building block for adamantane-type clusters with tunable optoelectronic properties. These hybrid materials have shown potential in nonlinear optical (NLO) applications, such as second-harmonic generation (SHG).[1]
Conclusion
This compound is a compound of significant interest due to its unique combination of a rigid, stable core and reactive functional groups. Its utility as a molecular building block in both drug discovery and materials science is well-established. This guide has provided a summary of its core chemical and structural properties, offering a foundation for researchers and professionals working with this versatile diamondoid.
References
- 1. This compound|High-Purity Research Chemical [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. kbfi.ee [kbfi.ee]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. CN101386576A - A kind of synthetic method of 1,3-adamantane dicarboxylic acid - Google Patents [patents.google.com]
- 7. 1,3-Adamantanedicarboxylic acid synthesis - chemicalbook [chemicalbook.com]
Spectroscopic Profile of 1,3-Adamantanedimethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1,3-adamantanedimethanol, a key intermediate in the synthesis of various compounds with applications in medicinal chemistry and materials science. The rigid, diamondoid structure of the adamantane cage imparts unique physicochemical properties, making the precise characterization of its derivatives essential for structure-activity relationship (SAR) studies and the development of novel therapeutics and materials.
This document summarizes the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, based on the analysis of structurally related adamantane derivatives. Detailed experimental protocols for obtaining this data are also provided, along with a logical workflow for the spectroscopic analysis of substituted adamantanes.
Spectroscopic Data Summary
The following tables present the anticipated spectroscopic data for this compound. This data is inferred from known spectral characteristics of adamantane, 1-adamantanemethanol, 1,3-adamantanediol, and other 1,3-disubstituted adamantane derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.3 - 3.5 | Singlet | 4H | -CH ₂OH |
| ~2.1 - 2.3 | Broad Singlet | 2H | Bridgehead CH |
| ~1.5 - 1.8 | Multiplet | 12H | Adamantane cage CH ₂ |
| Variable | Broad Singlet | 2H | -OH |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~70 - 75 | -C H₂OH |
| ~40 - 45 | Adamantane cage C H₂ |
| ~35 - 40 | Bridgehead C -CH₂OH |
| ~30 - 35 | Bridgehead C H |
Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm and can vary depending on the solvent and concentration.
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200 - 3550 | Strong, Broad | O-H stretch (hydrogen-bonded) |
| 2850 - 3000 | Strong | C-H stretch (alkane) |
| 1450 - 1470 | Medium | C-H bend (methylene) |
| 1000 - 1200 | Strong | C-O stretch (primary alcohol) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Interpretation |
| 196 | [M]⁺ (Molecular Ion) |
| 178 | [M - H₂O]⁺ |
| 165 | [M - CH₂OH]⁺ |
| 147 | [M - H₂O - CH₂OH]⁺ |
| 135 | [Adamantyl cation + CH₂]⁺ |
Note: The fragmentation pattern in electron ionization (EI) mass spectrometry of adamantane derivatives is often characterized by the stable adamantyl cation.
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of TMS as an internal reference.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30° pulse width, a spectral width of 12 ppm, a relaxation delay of 2 seconds, and an acquisition time of 4 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Typical parameters for a proton-decoupled spectrum include a 30° pulse width, a spectral width of 220 ppm, a relaxation delay of 5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
IR Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used.
-
KBr Pellet: Mix 1-2 mg of this compound with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
ATR: Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan of the empty sample holder (for KBr) or the clean ATR crystal.
Mass Spectrometry
-
Sample Introduction: Introduce the sample via a direct insertion probe or, if sufficiently volatile, through a gas chromatograph (GC-MS).
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Mass Analysis: Scan a mass range of m/z 40-500. The adamantyl cation at m/z 135 is a characteristic fragment for many adamantane derivatives.[1]
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a substituted adamantane derivative like this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
References
The Thermal Fortitude of a Diamondoid: An In-depth Technical Guide to the Stability and Decomposition of 1,3-Adamantanedimethanol
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive analysis of the thermal stability and decomposition profile of 1,3-adamantanedimethanol (CAS No. 17071-62-4). Direct experimental data for this specific compound is not extensively available in peer-reviewed literature. Therefore, this guide synthesizes information from closely related adamantane derivatives to project the thermal behavior of this compound, offering a robust framework for its application in thermally demanding processes.
The adamantane cage, a rigid, strain-free diamondoid structure, is renowned for conferring exceptional thermal and chemical stability to its derivatives.[1] this compound, featuring two hydroxymethyl groups at the bridgehead positions, is a versatile building block in medicinal chemistry and materials science where its thermal robustness is a critical asset.[1] Understanding its behavior at elevated temperatures is paramount for its effective utilization in polymerization, drug formulation, and other high-temperature applications.
Projected Thermal Properties
Based on the analysis of structurally similar adamantane compounds, this compound is anticipated to exhibit high thermal stability. The decomposition is expected to be primarily governed by the C-C bonds of the adamantane cage and the C-C and C-O bonds of the hydroxymethyl substituents.
For comparative purposes, the thermal properties of 1,3-adamantanediol, a closely related analogue, are presented below. It is important to note that the hydroxymethyl groups in this compound may influence its thermal profile differently than the hydroxyl groups directly attached to the adamantane core in 1,3-adamantanediol.
Table 1: Thermodynamic Data for 1,3-Adamantanediol
| Transition | Temperature (K) | Enthalpy Change (ΔH) | Entropy Change (ΔS) |
| Solid II to Solid I | 449.4 ± 0.3 | - | - |
| Melting | - | - | - |
Data for this compound is not available. Data presented is for 1,3-adamantanediol.
Experimental Protocols for Thermal Analysis
To empirically determine the thermal stability and decomposition of this compound, the following standard experimental methodologies are recommended.
Thermogravimetric Analysis (TGA)
Objective: To determine the onset of decomposition, the temperature of maximum weight loss, and the residual mass of this compound.
Instrumentation: A standard thermogravimetric analyzer.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.
-
Instrument Setup: Place the sample pan in the TGA furnace. Purge the furnace with an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidation.
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.
-
-
Data Collection: Continuously record the sample mass as a function of temperature.
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature.
-
Determine the onset decomposition temperature (Tonset) from the intersection of the baseline tangent and the tangent of the decomposition step.
-
Determine the temperature of maximum weight loss from the peak of the first derivative of the TGA curve (DTG curve).
-
The residual mass at the end of the experiment provides the char yield.
-
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point (Tm) and identify any other phase transitions of this compound.
Instrumentation: A differential scanning calorimeter.
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan and hermetically seal it.
-
Reference: Prepare an empty, sealed aluminum pan as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Heat the sample from 30 °C to a temperature above its expected melting point at a constant heating rate of 10 °C/min.
-
-
Data Collection: Record the differential heat flow between the sample and the reference as a function of temperature.
-
Data Analysis:
-
The melting point is determined as the onset or peak temperature of the endothermic melting transition.
-
Other endothermic or exothermic events may indicate phase transitions or decomposition.
-
Decomposition Pathway
While the specific decomposition products of this compound have not been detailed in the literature, a plausible decomposition pathway can be proposed based on the known chemistry of adamantane and alcohols. At elevated temperatures, the initial decomposition steps are likely to involve the hydroxymethyl groups, potentially through dehydration to form ethers or elimination to yield unsaturated species. Fragmentation of the adamantane cage would occur at significantly higher temperatures.
Visualizing the Experimental Workflow
The logical flow for the thermal analysis of this compound is depicted in the following diagram.
Caption: Experimental workflow for thermal analysis.
Conclusion
This compound is expected to be a thermally robust molecule, a characteristic imparted by its rigid diamondoid core. While direct experimental data on its thermal stability is sparse, analysis of its close structural analogs and the application of standard thermal analysis techniques such as TGA and DSC can provide the necessary insights for its use in high-temperature applications. The experimental protocols and analytical workflow provided in this guide offer a clear path for researchers to thoroughly characterize the thermal properties of this important chemical building block.
References
Solubility of 1,3-Adamantanedimethanol in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Adamantanedimethanol is a unique diol built upon the rigid, three-dimensional adamantane core. This structure imparts a combination of hydrophobicity from the adamantane cage and hydrophilicity from the two hydroxymethyl groups. Understanding its solubility in various organic solvents is critical for its application in polymer chemistry, materials science, and as a scaffold in drug development. The solubility profile dictates solvent selection for synthesis, purification, formulation, and biological screening.
This technical guide provides a comprehensive overview of the expected solubility of this compound, outlines a detailed experimental protocol for its quantitative determination, and presents a visual workflow to guide researchers.
Predicted Solubility Profile
The adamantane core is highly lipophilic and is known to be soluble in nonpolar organic solvents and poorly soluble in water.[1][2] Conversely, the presence of two polar hydroxymethyl groups, capable of acting as both hydrogen bond donors and acceptors, will significantly increase the compound's affinity for polar solvents. Therefore, this compound is expected to exhibit a solubility profile favoring polar organic solvents.
Data Presentation: Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Expected Qualitative Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | Good to Moderate | The hydroxyl groups of the diol can form strong hydrogen bonds with protic solvents, facilitating dissolution. The bulky adamantane core may limit very high solubility. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), Acetone | Moderate to Good | These solvents can act as hydrogen bond acceptors, interacting favorably with the hydroxyl groups of this compound.[3] |
| Nonpolar | Hexane, Toluene, Chloroform | Poor to Insoluble | The high polarity imparted by the two hydroxymethyl groups will likely prevent effective solvation by nonpolar solvent molecules.[3] |
Experimental Protocol for Solubility Determination
To obtain precise, quantitative solubility data, a standardized experimental procedure is necessary. The isothermal saturation method is a reliable and commonly used technique for determining the solubility of a solid compound in a liquid solvent.[4]
Materials
-
This compound
-
Selected organic solvents (analytical grade)
-
Thermostatically controlled shaker or magnetic stirrer with a hot plate
-
Analytical balance (± 0.0001 g precision)
-
Sealed vials (e.g., 20 mL screw-cap vials with PTFE-lined septa)
-
Syringe filters (0.45 µm, solvent-compatible, e.g., PTFE)
-
Volumetric flasks and pipettes
-
Drying oven
-
Analytical instrumentation for quantification (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or a sensitive analytical balance for gravimetric analysis)
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a pre-weighed, sealed vial. The presence of undissolved solid is crucial to ensure that the solution is saturated.
-
Accurately add a known volume or mass of the selected organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a thermostatically controlled shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.
-
-
Sample Collection and Preparation:
-
Once equilibrium is achieved, allow the mixture to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid premature crystallization.
-
Immediately filter the solution through a 0.45 µm syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.
-
-
Quantification:
-
Gravimetric Method:
-
Accurately weigh the filtered solution in the volumetric flask.
-
Evaporate the solvent completely in a drying oven set to a temperature below the boiling point of the solvent and the melting point of this compound.
-
Once a constant weight is achieved, re-weigh the flask containing the dry residue.
-
The mass of the dissolved this compound can be determined by the difference in weight.
-
-
Chromatographic Method (GC/HPLC):
-
If a suitable analytical method is available, dilute the filtered saturated solution with a known volume of the same solvent to a concentration within the calibrated range of the instrument.
-
Analyze the diluted sample to determine the concentration of this compound.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
-
-
Calculation of Solubility:
-
Express the solubility in desired units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L).
-
Mandatory Visualization
The following diagram illustrates the generalized workflow for the experimental determination of solubility using the isothermal saturation method.
Caption: Workflow for determining the solubility of this compound.
Conclusion
While specific quantitative solubility data for this compound is not widely published, its chemical structure provides a strong basis for predicting its behavior in various organic solvents. It is anticipated to be most soluble in polar protic and aprotic solvents and poorly soluble in nonpolar solvents. For applications requiring precise solubility values, the provided isothermal saturation protocol offers a robust method for experimental determination. This guide serves as a foundational resource for researchers and professionals working with this versatile adamantane derivative, enabling informed solvent selection and facilitating its use in further research and development.
References
Crystal Structure Analysis of 1,3-Adamantanedimethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The adamantane scaffold is a versatile building block in medicinal chemistry and materials science, prized for its rigid, three-dimensional structure. Its derivatives are integral to the development of therapeutics and advanced materials. This technical guide focuses on the crystal structure analysis of 1,3-adamantanedimethanol. However, a comprehensive search of crystallographic databases reveals a notable absence of a complete, publicly available crystal structure determination for this specific compound.
To provide a relevant and detailed analytical framework, this guide presents a thorough examination of a closely related derivative, 1,3-bis(hydroxymethyl)-2-oxaadamantane . The crystal structure of this analogue offers valuable insights into the probable spatial arrangement and intermolecular interactions of this compound. This document provides a detailed summary of its crystallographic data, a comprehensive overview of the experimental protocols for its synthesis and characterization, and visual workflows to elucidate the analytical process.
Introduction
Adamantane and its derivatives have garnered significant interest in drug discovery and materials science due to their unique structural properties. The rigid, lipophilic cage of adamantane can be functionalized at its bridgehead positions to create molecules with specific therapeutic or material properties. 1,3-disubstituted adamantanes are particularly important as they allow for the introduction of two functional groups with a defined spatial relationship. Understanding the precise three-dimensional structure through single-crystal X-ray diffraction is paramount for rational drug design and the engineering of novel crystalline materials.
While the crystal structure of this compound has not been reported, the analysis of its close analogue, 1,3-bis(hydroxymethyl)-2-oxaadamantane, provides a strong predictive model for its structural characteristics.
Crystallographic Data of 1,3-bis(hydroxymethyl)-2-oxaadamantane
The crystallographic data for 1,3-bis(hydroxymethyl)-2-oxaadamantane, a close structural analogue of this compound, has been determined and provides a basis for understanding the likely crystal packing and conformation.[1][2]
| Parameter | Value[2] |
| Chemical Formula | C₁₁H₁₈O₃ |
| Crystal System | Triclinic |
| Space Group | P1̅ |
| a (Å) | 6.295(2) |
| b (Å) | 11.623(4) |
| c (Å) | 14.141(3) |
| α (°) | 94.67(2) |
| β (°) | 98.50(2) |
| γ (°) | 99.29(3) |
| Volume (ų) | 1004.0 |
| Z | 4 |
| Temperature (K) | 100 |
| R-factor (Rgt(F)) | 0.061 |
| wRref(F²) | 0.177 |
Experimental Protocols
The methodologies employed in the synthesis, crystallization, and structural determination of adamantane derivatives are crucial for obtaining high-quality crystals and accurate structural data. The following protocols are based on established procedures for related compounds.
Synthesis and Crystallization of 1,3-bis(hydroxymethyl)-2-oxaadamantane
The synthesis of 1,3-bis(hydroxymethyl)-2-oxaadamantane was achieved through a multi-step process.[2] The general approach for preparing 1,3-disubstituted adamantanes often begins with 1,3-dibromoadamantane, which can be synthesized from adamantane.
Synthesis of 1,3-bis(hydroxymethyl)-2-oxaadamantane:
1,3-Bis(hydroxymethyl)-2-oxaadamantane was synthesized in a 37% overall yield. The process involved the addition of vinylmagnesium bromide to 7-exo-epoxymethylenebicyclo[3.3.1]nonan-3-one, followed by ozonolysis and reductive cleavage of the resulting ozonide using a BH₃-DMS complex.[2]
Crystallization:
Single crystals suitable for X-ray diffraction analysis were obtained by the slow evaporation of a solution of the compound in a chloroform/hexane mixture.[2]
X-ray Crystallography Protocol
A standardized protocol is followed for the analysis of small molecule crystals.
-
Crystal Mounting: A suitable single crystal is carefully selected and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed within a monochromatic X-ray beam. A detector collects the diffraction pattern as the crystal is rotated. Data for adamantane derivatives are often collected at low temperatures (e.g., 100-120 K) to minimize thermal vibrations.
-
Data Processing: The collected diffraction data is processed to determine the unit cell parameters and space group. The intensities of the reflections are integrated.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to improve the atomic coordinates, displacement parameters, and overall fit.
Workflow and Pathway Visualizations
To clarify the experimental and logical processes involved in crystal structure analysis, the following diagrams are provided.
Conclusion
While a definitive crystal structure for this compound remains to be elucidated and published, the analysis of its close analogue, 1,3-bis(hydroxymethyl)-2-oxaadamantane, provides a robust framework for understanding its likely structural properties. The data and protocols presented in this guide offer a comprehensive resource for researchers working with adamantane derivatives. The determination of the precise crystal structure of this compound would be a valuable contribution to the field, further enabling the rational design of novel therapeutics and materials based on this versatile scaffold.
References
The Adamantane Advantage: A Technical Guide to How the Diamondoid Cage Influences Polymer Properties for Advanced Applications
For Researchers, Scientists, and Drug Development Professionals
The incorporation of the adamantane cage structure into polymer architectures offers a powerful strategy for tuning material properties, leading to significant advancements in fields ranging from high-performance plastics to sophisticated drug delivery systems. This technical guide provides an in-depth exploration of how the unique, rigid, and bulky nature of adamantane influences the thermal, mechanical, and physicochemical properties of polymers, with a focus on applications relevant to research, development, and pharmaceuticals.
Core Principles: The Structural Impact of Adamantane
Adamantane, a perfectly symmetrical, strain-free diamondoid hydrocarbon (C₁₀H₁₆), imparts a range of desirable characteristics to polymers.[1][2] Its rigid, three-dimensional structure, composed of three fused cyclohexane rings in the chair conformation, is the primary driver of these effects.[2] When integrated into a polymer, either as a pendant group or within the main chain, the adamantane moiety fundamentally alters the polymer's behavior on a molecular level.
The key attributes of adamantane that influence polymer properties include:
-
Bulkiness and Rigidity: The voluminous and inflexible nature of the adamantane cage restricts the mobility of polymer chains.[3] This steric hindrance is a dominant factor in enhancing thermal stability and mechanical strength.
-
High Thermal Stability: The inherent stability of the adamantane molecule itself contributes to the overall thermal robustness of the resulting polymer.[2][4]
-
Lipophilicity: As a hydrocarbon, adamantane is highly lipophilic, which can be leveraged to enhance solubility in nonpolar organic solvents and to facilitate interactions with hydrophobic drug molecules.[5][6]
-
Tetrahedral Geometry: The specific three-dimensional arrangement of adamantane can influence the packing of polymer chains, affecting properties like solubility and glass transition temperature.[2][7]
Enhancing Polymer Performance: A Quantitative Look
The inclusion of adamantane demonstrably improves key performance metrics of various polymer systems. The following tables summarize quantitative data from several studies, showcasing these enhancements.
Thermal Properties
The introduction of adamantane significantly elevates the thermal stability of polymers. This is primarily attributed to the increased rigidity of the polymer backbone, which raises the energy barrier for segmental motion.
| Polymer System | Adamantane Content | Glass Transition Temperature (T g ) | 10% Weight Loss Temperature (T d10 ) | Reference |
| Poly(methyl methacrylate) (PMMA) | 0% | - | - | [8] |
| Poly(1-adamantyl methacrylate) (PADMA) | 100% | 178 °C | - | [9] |
| Adamantane-based dicyanate ester | - | ~370 °C | ~480 °C | [10] |
| Polymers of Intrinsic Microporosity (PIMs) | Varied | - | 513-518 °C | [11] |
| Poly(1,3-adamantane) | 100% | Not Observed | 470 °C | [12] |
Mechanical and Physicochemical Properties
The rigid adamantane structure also contributes to improved mechanical strength and can be used to tailor other physical properties.
| Polymer System | Property | Value with Adamantane | Value without Adamantane | Reference |
| Polypropylene (PP) Nanocomposite | Young's Modulus | 17.4% increase (at 0.5 wt%) | Baseline | [13] |
| Methacrylate Polymers | Water Absorption | Lower | Higher | [8] |
| Methacrylate Polymers | Dielectric Constant | Lower | Higher | [8] |
| Methacrylate Polymers | Refractive Index | 1.51–1.52 | Lower | [8] |
| Polymers of Intrinsic Microporosity (PIMs) | BET Surface Area | 703-741 m²/g | - | [11] |
Applications in Drug Development and Biomedical Science
The unique properties of adamantane-containing polymers make them highly attractive for biomedical applications, particularly in drug delivery.[6][14][15]
-
Enhanced Drug Loading: The hydrophobic nature of the adamantane cage can create favorable interactions with lipophilic drug molecules, potentially increasing the drug loading capacity of polymer-based delivery systems.[5][16]
-
Controlled Release: The rigidity imparted by adamantane can influence the degradation and diffusion characteristics of the polymer matrix, allowing for more precise control over the rate of drug release.[5]
-
Targeted Delivery: Adamantane's ability to form strong host-guest complexes with cyclodextrins provides a mechanism for targeted drug delivery.[6][15] This interaction can be used to create self-assembled supramolecular systems that release their payload in response to specific stimuli.
-
Biocompatibility: Adamantane itself is generally considered biocompatible and non-toxic, making it a suitable component for materials intended for in vivo use.[5][17]
Supramolecular Drug Delivery Systems
A key strategy in adamantane-based drug delivery involves the host-guest interaction between adamantane and cyclodextrins (CDs). This non-covalent interaction can be used to assemble drug-loaded nanoparticles or to attach targeting ligands to a polymer backbone.
Experimental Protocols
Detailed methodologies are crucial for the synthesis and characterization of adamantane-containing polymers. The following sections provide representative experimental protocols.
Synthesis of Adamantane-Containing Methacrylate Polymers
This protocol describes the free radical copolymerization of 1-adamantyl methacrylate (ADMA) and methyl methacrylate (MMA).[8]
Materials:
-
1-Adamantyl methacrylate (ADMA)
-
Methyl methacrylate (MMA)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Toluene (solvent)
-
Methanol (non-solvent for precipitation)
Procedure:
-
Dissolve the desired molar ratio of ADMA and MMA monomers in toluene in a reaction flask.
-
Add AIBN (typically 1 mol% with respect to the total monomer concentration).
-
De-gas the solution by bubbling with an inert gas (e.g., nitrogen or argon) for 30 minutes to remove oxygen, which can inhibit polymerization.
-
Heat the reaction mixture to a specific temperature (e.g., 70 °C) under an inert atmosphere and with constant stirring.
-
Allow the polymerization to proceed for a set time (e.g., 24 hours).
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly adding the reaction solution to a large excess of a non-solvent, such as methanol, with vigorous stirring.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh non-solvent to remove any unreacted monomers and initiator.
-
Dry the final polymer product in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.
Characterization of Adamantane-Containing Polymers
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR: Used to confirm the chemical structure of the synthesized polymer and to determine the copolymer composition.[8] The characteristic peaks of the adamantyl group can be clearly identified.
Gel Permeation Chromatography (GPC):
-
Used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer.[8][11]
Thermal Analysis:
-
Thermogravimetric Analysis (TGA): Performed to evaluate the thermal stability of the polymer by measuring the weight loss as a function of temperature.[10][11] The 10% weight loss temperature (Td10) is a key parameter obtained from TGA.
-
Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg) of the polymer.[2][10]
Mechanical Testing:
-
Tensile Testing: Performed on polymer films to determine mechanical properties such as Young's modulus, tensile strength, and elongation at break.[3]
Future Outlook and Conclusion
The incorporation of the adamantane cage structure into polymers provides a versatile and effective method for enhancing their thermal, mechanical, and physicochemical properties. For researchers in materials science and drug development, adamantane-based polymers offer a promising platform for creating advanced materials with tailored functionalities. The ability to fine-tune properties such as thermal stability, mechanical strength, and solubility, coupled with the potential for creating sophisticated drug delivery systems, ensures that adamantane will remain a valuable building block in the development of next-generation polymers. Future research will likely focus on the synthesis of novel adamantane-containing monomers, the development of new polymerization techniques to create well-defined polymer architectures, and the exploration of their applications in emerging areas such as advanced coatings, membranes, and stimuli-responsive materials.[4][18]
References
- 1. Adamantane - Wikipedia [en.wikipedia.org]
- 2. "Adamantane-Containing Polymers" by Lon J. Mathias, Jennifer J. Jensen et al. [aquila.usm.edu]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of adamantane-containing methacrylate polymers: Charact...: Ingenta Connect [ingentaconnect.com]
- 9. Polymerizability of exomethylene monomers based on adamantyl frameworks - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. library.ncl.res.in [library.ncl.res.in]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Adamantane in Drug Delivery Systems and Surface Recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. public.pensoft.net [public.pensoft.net]
- 18. mdpi.com [mdpi.com]
Physicochemical Properties of 1,3-Disubstituted Adamantane Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The adamantane scaffold, a rigid and lipophilic tricycle-decane, has emerged as a privileged structure in medicinal chemistry. Its unique three-dimensional geometry and metabolic stability make it an attractive building block for the design of therapeutic agents. Among its various analogues, 1,3-disubstituted adamantane derivatives have garnered significant attention, leading to the development of drugs for a range of conditions, from neurological disorders to viral infections. This technical guide provides a comprehensive overview of the core physicochemical properties of these derivatives, offering a valuable resource for researchers and professionals in the field of drug discovery and development.
Physicochemical Data of 1,3-Disubstituted Adamantane Derivatives
The physicochemical properties of 1,3-disubstituted adamantane derivatives are crucial for their pharmacokinetic and pharmacodynamic profiles. Key parameters such as lipophilicity (LogP), acid dissociation constant (pKa), aqueous solubility, and melting point dictate a molecule's absorption, distribution, metabolism, and excretion (ADME) characteristics. The following tables summarize the available quantitative data for a selection of these derivatives.
| Compound Name | Substituents at C1 and C3 | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | LogP | pKa | Aqueous Solubility |
| Adamantane | -H, -H | C₁₀H₁₆ | 136.24 | 270 (sublimes) | 2.44 | - | Insoluble |
| 1,3-Adamantanediol | -OH, -OH | C₁₀H₁₆O₂ | 168.23 | 258-265 | - | - | Slightly soluble/Insoluble[1][2] |
| 1,3-Diaminoadamantane | -NH₂, -NH₂ | C₁₀H₁₈N₂ | 166.27 | - | - | - | - |
| 1,3-Dibromoadamantane | -Br, -Br | C₁₀H₁₄Br₂ | 294.03 | - | - | - | - |
| 1,3-Dichloroadamantane | -Cl, -Cl | C₁₀H₁₄Cl₂ | 205.12 | - | - | - | Insoluble in NaOH solution[3] |
| 1,3-Bis(4-hydroxyphenyl)adamantane | -C₆H₄OH, -C₆H₄OH | C₂₂H₂₄O₂ | 320.42 | 200-204 | - | - | Insoluble (7.7E-4 g/L)[4] |
| Amantadine (1-aminoadamantane) | -NH₂, -H | C₁₀H₁₇N | 151.25 | 180-192 | 2.44[5] | 10.58[5] | 6290 mg/L[5] |
| Memantine (1-amino-3,5-dimethyladamantane) | -NH₂, -CH₃, -CH₃ | C₁₂H₂₁N | 179.30 | 153 | 3.28[6] | 10.27[6] | Soluble[6] |
Experimental Protocols
Accurate determination of physicochemical properties is fundamental in drug development. This section outlines the detailed methodologies for key experiments cited in the literature for characterizing 1,3-disubstituted adamantane derivatives.
Synthesis of 1,3-Disubstituted Adamantane Derivatives
A general workflow for the synthesis of 1,3-disubstituted adamantanes often starts from adamantane itself or a monosubstituted derivative. The following provides an illustrative example for the synthesis of 1,3-diaminoadamantane.
Synthesis of 1,3-Diaminoadamantane
This synthesis is a two-step process starting from adamantane.
Step 1: Synthesis of 1,3-Dibromoadamantane
-
To a stirred mixture of adamantane, dichloromethane (CH₂Cl₂), and iron powder at room temperature, add liquid bromine.
-
Maintain the reaction at this temperature for 24 hours.
-
Treat the reaction mixture with aqueous sodium sulfite to quench excess bromine.
-
Separate the organic layer and concentrate it to obtain a yellow solid.
-
Recrystallize the solid from methanol to yield white crystals of 1,3-dibromoadamantane.[7]
Step 2: Synthesis of 1,3-Diaminoadamantane
-
In a round-bottom flask pre-heated to 140°C, add 1,3-dibromoadamantane, trifluoroacetic acid, urea, and diphenyl ether (as a high-boiling solvent).
-
Stir the mixture and heat to the desired reaction temperature for a set time.
-
Cool the mixture and extract with chloroform (CHCl₃).
-
Concentrate the organic layer by vacuum distillation to obtain a white oily solid.
-
Dissolve the solid in 2M hydrochloric acid (HCl).
-
Separate the upper clear solution and basify it with sodium hydroxide (NaOH) to a pH of 11.
-
Extract the solution with CHCl₃, dry the organic layer over magnesium sulfate (MgSO₄), and concentrate it again by vacuum distillation to obtain the final product, 1,3-diaminoadamantane.[7]
Determination of Lipophilicity (LogP)
The partition coefficient (LogP) is a measure of a compound's lipophilicity and is critical for predicting its membrane permeability and overall distribution.
Shake-Flask Method
-
Prepare a biphasic system of n-octanol and water (or a suitable buffer for LogD determination).
-
Dissolve a known amount of the 1,3-disubstituted adamantane derivative in this system.
-
Agitate the mixture until equilibrium is reached.
-
Separate the n-octanol and aqueous phases.
-
Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Calculate the LogP value as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Determination of Acid Dissociation Constant (pKa)
The pKa value is essential for understanding the ionization state of a compound at physiological pH, which influences its solubility, receptor binding, and other properties.
Potentiometric Titration
-
Calibrate a pH meter using standard aqueous buffers (e.g., pH 4, 7, and 10).
-
Dissolve a precise amount of the adamantane derivative in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds).
-
For an acidic derivative, titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small increments. For a basic derivative, titrate with a strong acid (e.g., 0.1 M HCl).
-
Record the pH of the solution after each addition of the titrant.
-
Plot the pH versus the volume of titrant added to generate a titration curve.
-
The pKa is the pH at the half-equivalence point, which is the point on the curve where half of the acid or base has been neutralized.[8][9][10][11][12]
Determination of Aqueous Solubility
Aqueous solubility is a key determinant of a drug's bioavailability.
Shake-Flask Method
-
Add an excess amount of the solid 1,3-disubstituted adamantane derivative to a known volume of water or a relevant aqueous buffer in a sealed flask.[13][14][15][16]
-
Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[13][14]
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant and filter it to remove any remaining solid particles.
-
Determine the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).[13][14]
-
The measured concentration represents the aqueous solubility of the compound at that temperature.
Signaling Pathways and Biological Targets
The rigid adamantane core allows for the precise positioning of substituents, enabling these derivatives to interact with specific biological targets and modulate various signaling pathways.
NMDA Receptor Antagonism
Certain 1,3-disubstituted adamantane derivatives, most notably memantine, act as uncompetitive antagonists of the N-methyl-D-aspartate (NMDA) receptor.[14] This receptor is a glutamate-gated ion channel crucial for synaptic plasticity and memory function. However, excessive activation of NMDA receptors leads to excitotoxicity, a key factor in neurodegenerative diseases like Alzheimer's. Memantine's mechanism involves blocking the NMDA receptor channel when it is excessively open, thereby preventing pathological levels of calcium influx while preserving normal synaptic transmission.[14]
Antiviral Activity: M2 Ion Channel Inhibition
Amantadine and its derivatives are known for their antiviral activity against the influenza A virus. Their primary mechanism of action involves the inhibition of the viral M2 proton ion channel.[9] This channel is essential for the uncoating of the virus within the host cell, a critical step for viral replication. By blocking the M2 channel, these adamantane derivatives prevent the influx of protons into the viral particle, thereby inhibiting the release of the viral genome into the cytoplasm and halting the infection process.[9]
Soluble Epoxide Hydrolase (sEH) Inhibition
Adamantyl ureas are potent inhibitors of soluble epoxide hydrolase (sEH).[13][17] This enzyme is involved in the metabolism of endogenous signaling lipids called epoxyeicosatrienoic acids (EETs), which have anti-inflammatory and vasodilatory properties. By inhibiting sEH, 1,3-disubstituted adamantane ureas increase the levels of EETs, which can be beneficial in treating cardiovascular and inflammatory diseases. The adamantane moiety often contributes to the high potency and metabolic stability of these inhibitors.
Sigma Receptor Modulation
Some adamantane derivatives have been shown to interact with sigma receptors, which are non-opioid receptors found in the central nervous system and other tissues.[18] The sigma-2 receptor, in particular, has been identified as a potential target for anti-cancer therapies. Adamantane-based compounds are being investigated as scaffolds for the development of sigma-2 receptor ligands for tumor imaging and as cytotoxic cargo delivery systems.[18][19]
Anti-Cancer Activity
Recent studies have explored the potential of 1,3-disubstituted adamantane derivatives as anti-cancer agents.[20][21][22] For instance, adamantane-linked isothiourea derivatives have demonstrated in vitro cytotoxic activity against various human cancer cell lines.[20][21] The proposed mechanisms of action are still under investigation but may involve the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.[22]
Conclusion
The 1,3-disubstituted adamantane scaffold offers a versatile platform for the design of novel therapeutic agents. Its unique physicochemical properties, including high lipophilicity and a rigid three-dimensional structure, can be fine-tuned through substitution at the 1 and 3 positions to optimize drug-like characteristics and target specific biological pathways. This guide has provided a comprehensive overview of the key physicochemical properties, experimental methodologies for their determination, and the diverse signaling pathways modulated by this important class of molecules. Continued research into the structure-property and structure-activity relationships of 1,3-disubstituted adamantane derivatives holds great promise for the development of new and effective therapies for a wide range of diseases.
References
- 1. 1,3-Adamantanediol CAS 5001-18-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 2. 1,3-Adamantanediol [zhongbangxcl.com]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. CAS # 37677-93-3, 1,3-Bis(4-hydroxyphenyl)adamantane, 1,3-Bis(p-hydroxyphenyl)adamantane, 4,4'-(1,3-Adamantanediyl)bisphenol, Adamantate - chemBlink [chemblink.com]
- 5. 1,3-Bis(4-hydroxyphenyl)adamantane | 37677-93-3 | Benchchem [benchchem.com]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scribd.com [scribd.com]
- 13. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 14. enamine.net [enamine.net]
- 15. dissolutiontech.com [dissolutiontech.com]
- 16. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 17. 1,3-Adamantanediol | C10H16O2 | CID 573829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Adamantane-derived scaffolds targeting the sigma-2 receptor; an in vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Adamantane-derived scaffolds targeting the sigma-2 receptor; an in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Novel Adamantane-Linked Isothiourea Derivatives as Potential Chemotherapeutic Agents: Synthesis, Structural Insights, and Antimicrobial/Anti-Proliferative Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Adamantane-linked isothiourea derivatives suppress the growth of experimental hepatocellular carcinoma via inhibition of TLR4-MyD88-NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Green synthesis of new adamantane-containing dihydropyrimidine derivatives as potential anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00284B [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for the Use of 1,3-Adamantanedimethanol in Polyester Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Adamantanedimethanol is a unique cycloaliphatic diol incorporating a rigid, three-dimensional diamondoid adamantane cage. Its integration into polyester backbones imparts significant improvements in thermal stability, mechanical strength, and chemical resistance compared to polyesters derived from linear aliphatic or other cycloaliphatic diols. These enhanced properties make polyesters containing this compound promising candidates for a wide range of high-performance applications, including advanced composites, specialty films, and biomedical devices where durability and stability are critical.
The bulky adamantane structure introduces significant steric hindrance, which restricts polymer chain mobility. This molecular-level rigidity translates to macroscopic benefits such as a higher glass transition temperature (Tg) and enhanced dimensional stability at elevated temperatures. Furthermore, the hydrophobic nature of the adamantane cage can improve the hydrolytic stability of the resulting polyester.
Key Attributes of this compound-Based Polyesters:
-
High Thermal Stability: The rigid adamantane structure significantly elevates the glass transition temperature (Tg) and thermal decomposition temperature of the polyester.
-
Enhanced Mechanical Properties: The incorporation of the bulky adamantane moiety can lead to increased hardness, tensile strength, and modulus.
-
Improved Chemical Resistance: The inherent stability of the adamantane cage contributes to the polyester's resistance to a range of chemicals and solvents.
-
Good Solubility: Despite the rigidity, the non-planar and bulky nature of the adamantane group can disrupt polymer chain packing, potentially leading to improved solubility in common organic solvents, which is advantageous for processing.
Applications in Research and Drug Development
The unique combination of properties offered by this compound-based polyesters opens up new possibilities in the field of drug development and biomedical applications:
-
Medical Devices and Implants: The high strength, thermal stability (allowing for sterilization), and potential for biocompatibility make these polyesters suitable for fabricating durable medical devices and implants.
-
Controlled Drug Delivery: The synthesis of biodegradable polyesters incorporating this compound could allow for the development of novel drug delivery systems. The degradation rate and drug release kinetics could be fine-tuned by adjusting the monomer composition.
-
High-Performance Films and Membranes: The thermal and chemical resistance of these polyesters are advantageous for creating robust films and membranes for applications such as sterile packaging and filtration.
Data Presentation
The following tables summarize the expected improvements in the properties of polyesters when this compound is used as a monomer, based on the known effects of adamantane incorporation in other polymer systems.
Table 1: Comparison of Thermal Properties of Polyesters
| Property | Standard Polyester (e.g., PET) | Polyester with this compound |
| Glass Transition Temperature (Tg) | ~75 °C | Expected > 120 °C |
| Melting Temperature (Tm) | ~255 °C | Varies with co-monomer, generally high |
| Decomposition Temperature (Td) | ~350 °C | Expected > 400 °C |
Table 2: Comparison of Mechanical Properties of Polyesters
| Property | Standard Polyester (e.g., PET) | Polyester with this compound |
| Tensile Strength | ~55 MPa | Expected to be higher |
| Tensile Modulus | ~2 GPa | Expected to be higher |
| Hardness (Rockwell) | M94-M101 | Expected to be higher |
Experimental Protocols
This section provides a detailed protocol for the synthesis of a polyester from this compound and a diacid (e.g., terephthalic acid) via a two-step melt polymerization process.
Materials:
-
This compound
-
Dimethyl terephthalate (or terephthalic acid)
-
Catalyst: Antimony(III) oxide or Titanium(IV) butoxide
-
Stabilizer: Phosphorous acid
-
High-purity nitrogen gas
-
High-vacuum source
Equipment:
-
Three-necked reaction flask
-
Mechanical stirrer with a high-torque motor
-
Nitrogen inlet and outlet
-
Distillation column and condenser
-
Heating mantle with a temperature controller
-
Vacuum pump
Procedure:
Step 1: Esterification (or Transesterification)
-
Reactor Setup: Assemble the reaction apparatus in a fume hood. Ensure all glassware is dry.
-
Charging Reactants: Charge the reaction flask with this compound, dimethyl terephthalate (in a molar ratio of approximately 1.2:1 to account for diol loss), the catalyst (e.g., 200-300 ppm), and the stabilizer.
-
Inert Atmosphere: Purge the reactor with high-purity nitrogen for at least 30 minutes to remove any oxygen. Maintain a gentle nitrogen flow throughout this stage.
-
Heating and Reaction: Begin stirring and gradually heat the mixture to 180-220 °C. The esterification (or transesterification) reaction will start, producing methanol (or water) as a byproduct.
-
Byproduct Removal: The methanol (or water) will distill off and can be collected. Continue this stage until approximately 80-90% of the theoretical amount of the byproduct has been collected. This typically takes 2-4 hours.
Step 2: Polycondensation
-
Temperature Increase: After the first stage is complete, gradually increase the temperature to 250-280 °C.
-
Application of Vacuum: Slowly and carefully apply a vacuum to the system, gradually reducing the pressure to below 1 torr. This facilitates the removal of excess this compound and other volatile byproducts, driving the polymerization reaction forward.
-
Monitoring Viscosity: As the polycondensation proceeds, the molecular weight of the polymer will increase, leading to a significant rise in the melt viscosity. The reaction progress can be monitored by the torque on the mechanical stirrer.
-
Completion and Extrusion: The reaction is considered complete when the desired melt viscosity is achieved. Once complete, stop the heating and stirring, and introduce nitrogen gas to bring the reactor back to atmospheric pressure. The molten polymer can then be extruded from the reactor under nitrogen pressure and quenched in water to form strands, which can be pelletized.
Characterization:
The resulting polyester can be characterized using various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and composition.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution.
-
Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) and melting temperature (Tm).
-
Thermogravimetric Analysis (TGA): To assess the thermal stability and decomposition temperature.
Visualizations
Caption: Workflow for the two-step melt polymerization of polyesters.
Caption: Relationship between monomers and polyester properties.
Application Notes and Protocols for the Polymerization of 1,3-Adamantanedimethanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of a polyester from 1,3-adamantanedimethanol, a diamondoid compound known for imparting rigidity, thermal stability, and hydrophobicity to polymers.[1] The incorporation of the bulky adamantane cage into the polymer backbone can lead to materials with unique properties suitable for a variety of applications, including specialty plastics, advanced coatings, and matrices for drug delivery.
The described protocol is a representative example of solution polycondensation, a common step-growth polymerization technique for producing polyesters. This method involves the reaction of a diol (this compound) with a diacyl chloride (in this case, adipoyl chloride) in a suitable solvent at elevated temperatures. An acid scavenger, such as pyridine, is typically added to neutralize the hydrochloric acid byproduct, driving the reaction towards completion.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of a polyester from this compound and adipoyl chloride. Please note that these values are illustrative for a typical polyester of this nature and may vary depending on the specific reaction conditions and purification methods employed.
| Parameter | Value |
| Reactants | |
| This compound | 1.0 molar equivalent |
| Adipoyl Chloride | 1.0 molar equivalent |
| Pyridine (Acid Scavenger) | 2.2 molar equivalents |
| Solvent | N,N-Dimethylacetamide (DMAc) |
| Reaction Conditions | |
| Reactant Concentration | 0.5 M |
| Reaction Temperature | 80 °C |
| Reaction Time | 24 hours |
| Polymer Properties (Representative) | |
| Number Average Molecular Weight (Mn) | 25,000 g/mol |
| Weight Average Molecular Weight (Mw) | 50,000 g/mol |
| Polydispersity Index (PDI) | 2.0 |
| Glass Transition Temperature (Tg) | 120 °C |
| Decomposition Temperature (Td, 5% weight loss) | 350 °C |
Experimental Protocol: Solution Polycondensation of this compound with Adipoyl Chloride
This protocol details the synthesis of poly(1,3-adamantanedimethylene adipate) via solution polycondensation.
Materials:
-
This compound (CAS 17071-62-4)
-
Adipoyl chloride (CAS 111-50-2)
-
Pyridine (anhydrous)
-
N,N-Dimethylacetamide (DMAc, anhydrous)
-
Methanol
-
Argon or Nitrogen gas supply
-
Standard glassware for organic synthesis (three-necked flask, condenser, dropping funnel, mechanical stirrer)
Procedure:
-
Reactor Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a condenser with a gas inlet, and a dropping funnel. The apparatus is flame-dried under a stream of inert gas (argon or nitrogen) to ensure anhydrous conditions.
-
Dissolution of Monomer: this compound and anhydrous pyridine are dissolved in anhydrous DMAc in the reaction flask under an inert atmosphere. The solution is stirred until all solids have dissolved.
-
Addition of Diacyl Chloride: A solution of adipoyl chloride in anhydrous DMAc is prepared and added to the dropping funnel. This solution is then added dropwise to the stirred solution of the diol and pyridine over a period of 30-60 minutes at room temperature.
-
Polymerization: After the addition is complete, the reaction mixture is heated to 80°C and stirred for 24 hours under an inert atmosphere. The progress of the polymerization can be monitored by the increase in viscosity of the solution.
-
Precipitation and Purification: The reaction mixture is cooled to room temperature and then slowly poured into a large excess of vigorously stirred methanol. This will cause the polyester to precipitate.
-
Washing: The precipitated polymer is collected by filtration and washed thoroughly with methanol to remove any unreacted monomers, pyridine hydrochloride, and residual solvent. The washing process is repeated several times.
-
Drying: The purified polymer is dried in a vacuum oven at 60-80°C until a constant weight is achieved.
Experimental Workflow
Caption: Experimental workflow for the synthesis of poly(1,3-adamantanedimethylene adipate).
References
Synthesis of High-Performance Polymers Using Adamantane Diols: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of high-performance polymers incorporating adamantane diols. The inclusion of the rigid, bulky adamantane cage into polymer backbones is a proven strategy for enhancing thermal stability, mechanical strength, and other critical properties. This guide focuses on the use of adamantane-1,3-diol and adamantane-1,4-diol in the synthesis of polyesters, polycarbonates, and polyurethanes.
The isomeric substitution pattern of the hydroxyl groups on the adamantane core significantly influences the geometry of the resulting polymer chains and, consequently, their macroscopic properties. Adamantane-1,4-diol's linear and symmetrical structure can lead to more ordered polymer packing, potentially resulting in materials with higher thermal transitions and mechanical strength.[1] In contrast, the kinked geometry of adamantane-1,3-diol may produce more amorphous polymers with enhanced solubility.[1]
Polyesters
Application Note:
The incorporation of adamantane diols into polyester chains enhances their thermal stability and mechanical properties due to the rigidity of the adamantane cage.[1] Polyesters synthesized with adamantane-1,4-diol are expected to exhibit higher glass transition temperatures (Tg) and melting points compared to those derived from adamantane-1,3-diol, owing to the potential for more ordered chain packing.[1] These high-performance polyesters are promising candidates for applications requiring dimensional stability at elevated temperatures, such as in advanced composites and engineering plastics.
Data Presentation:
Quantitative data for polyesters derived specifically from adamantane diols is limited in publicly available literature, preventing a direct tabulated comparison. However, the general trend of incorporating rigid monomers like adamantane diols into polyester backbones leads to an increase in Tg and thermal stability.
Experimental Protocol: Polyester Synthesis via Melt Polycondensation
This protocol describes a general method for synthesizing polyesters from adamantane diols and a suitable diester, such as dimethyl terephthalate.[1]
Materials:
-
Adamantane-1,3-diol or Adamantane-1,4-diol
-
Dimethyl terephthalate
-
Catalyst (e.g., zinc acetate or antimony trioxide)
-
High-boiling point solvent for purification (e.g., o-dichlorobenzene)
-
Methanol (for precipitation)
Procedure:
-
In a reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and distillation outlet, combine the adamantane diol, dimethyl terephthalate, and catalyst.
-
Under a slow nitrogen stream, heat the mixture to 180-220°C to initiate the transesterification reaction, distilling off the methanol byproduct.
-
Once the majority of the methanol has been removed, gradually reduce the pressure to below 1 Torr while increasing the temperature to 250-280°C to drive the polycondensation reaction.
-
Continue the reaction under high vacuum at an elevated temperature until the desired melt viscosity is achieved, indicating the formation of a high molecular weight polymer.
-
Cool the reactor and dissolve the polymer in a suitable solvent.
-
Precipitate the polyester by pouring the solution into methanol.
-
Collect the polymer by filtration and dry it under a vacuum.
Synthesis Workflow:
Polycarbonates
Application Note:
Adamantane-based polycarbonates exhibit exceptional thermal stability and high glass transition temperatures. The bulky adamantane unit restricts the mobility of the polymer chains, leading to improved mechanical properties.[1] Polycarbonates derived from adamantane-1,4-diol are predicted to have superior thermal and mechanical performance compared to their 1,3-diol counterparts due to the linearity of the 1,4-isomer.[1] These materials are well-suited for applications in optics, electronics, and as high-performance engineering thermoplastics.
Data Presentation:
| Polymer System | Adamantane Monomer | Glass Transition Temperature (Tg) | 10% Weight Loss Temperature (Td10) |
| Poly(1,3-adamantane)s | 1,3-diol derivative | 139 - 205 °C | 477 - 488 °C |
Experimental Protocol: Polycarbonate Synthesis via Solution Polycondensation
This protocol outlines the synthesis of polycarbonates from adamantane diols using triphosgene as a phosgene source in a solution polymerization.[1]
Materials:
-
Adamantane-1,3-diol or Adamantane-1,4-diol
-
Triphosgene
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Methanol
Procedure:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve the adamantane diol and pyridine in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of triphosgene in anhydrous DCM to the stirred diol solution.
-
Allow the reaction mixture to warm to room temperature and continue stirring for several hours.
-
Wash the reaction mixture with dilute hydrochloric acid and then with water to remove pyridine hydrochloride.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solution.
-
Precipitate the polycarbonate by pouring the concentrated solution into methanol.
-
Collect the polymer by filtration and dry under vacuum.
Synthesis Workflow:
Polyurethanes
Application Note:
The incorporation of adamantane diols into polyurethane structures introduces rigidity and can lead to the development of materials with unique properties such as shape memory effects.[2] The bulky adamantane unit can disrupt the regular arrangement of polyurethane chains, contributing to the formation of amorphous domains.[2][3] Polyurethanes containing adamantane-1,3-diol have been shown to exhibit good mechanical properties and a broad glass transition, which is advantageous for shape memory applications.[2]
Data Presentation:
Quantitative data for polyurethanes derived from adamantane diols is application-specific and varies with the co-monomers used. For a series of polyurethanes prepared from 1,3-adamantanediol, 1,4-butanediol, and hexamethylene diisocyanate, it was found that moderate adamantane content resulted in good mechanical properties and a notable shape memory effect.[2]
Experimental Protocol: Polyurethane Synthesis
This protocol describes the synthesis of an adamantane-containing polyurethane.[2]
Materials:
-
1,3-Adamantanediol (ADO)
-
1,4-Butanediol (BDO)
-
Hexamethylene diisocyanate (HDI)
-
Dibutyltin dilaurate (DBTDL) (catalyst)
-
N,N-Dimethylformamide (DMF) (solvent)
Procedure:
-
In a flask equipped with a mechanical stirrer, thermometer, and condenser under a nitrogen atmosphere, dissolve 1,3-adamantanediol and 1,4-butanediol in DMF.
-
Add hexamethylene diisocyanate to the solution.
-
Add a catalytic amount of dibutyltin dilaurate.
-
Heat the reaction mixture and stir for several hours.
-
Pour the resulting viscous solution into a mold to cast a film.
-
Cure the film at an elevated temperature to complete the polymerization.
-
The resulting polyurethane film can be removed from the mold for characterization.
Logical Relationship Diagram:
References
1,3-Adamantanedimethanol: A Rigid Building Block for Advanced Organic Synthesis
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,3-Adamantanedimethanol is a unique diol featuring the rigid, tricyclic adamantane core. This diamondoid structure imparts exceptional thermal stability, high lipophilicity, and a well-defined three-dimensional geometry to molecules into which it is incorporated.[1] These characteristics make this compound a valuable building block in the synthesis of high-performance polymers and novel therapeutic agents. Its two primary hydroxyl groups offer reactive sites for a variety of chemical transformations, including esterification and etherification, allowing for its integration into diverse molecular architectures.[1]
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of advanced polyesters and as a scaffold in the design of potentially bioactive molecules.
Application in Polymer Synthesis: High-Performance Polyesters
The incorporation of the bulky and rigid adamantane cage into polymer backbones significantly enhances their thermal and mechanical properties.[2][3] By restricting the mobility of polymer chains, the adamantane moiety can lead to increased glass transition temperatures (Tg), improved thermal stability, and enhanced mechanical strength.[2][3] this compound is an excellent monomer for the synthesis of polyesters through polycondensation with various dicarboxylic acids or their derivatives. The resulting polyesters are expected to exhibit superior performance characteristics suitable for demanding applications in aerospace, automotive, and electronics industries.[3]
Quantitative Data on Adamantane-Containing Polymers
The following table summarizes the typical thermal and mechanical properties observed in polymers containing an adamantane moiety in their backbone, providing an expected performance range for polyesters derived from this compound.
| Polymer Type | Monomers | Glass Transition Temperature (Tg, °C) | 10% Weight Loss Temperature (TGA, °C) | Tensile Strength (MPa) | Tensile Modulus (GPa) |
| Adamantane-based Polyimide | 1,3-Bis(4-aminophenoxy)adamantane and various dianhydrides | 232 - 330 | > 500 | 90 - 110 | 2.5 - 3.5 |
| Adamantane-based Polycarbonate | 1,3-Bis(4-hydroxyphenyl)adamantane and phosgene | ~250 | > 450 | 60 - 70 | 2.2 - 2.4 |
| Poly(1,3-adamantylene alkylene)s | α,ω-dienes with 1,3-adamantylene units | Not reported | 452 - 456 | Not reported | Not reported |
| Polystyrene (for comparison) | Styrene | 100 | ~350 | 40 - 50 | 2.5 - 3.0 |
Data adapted from references[2][3][4].
Experimental Protocol: Synthesis of a Polyester via Solution Polycondensation
This protocol describes the synthesis of a polyester from this compound and terephthaloyl chloride.
Materials:
-
This compound
-
Terephthaloyl chloride
-
Pyridine (anhydrous)
-
N,N-Dimethylacetamide (DMAc, anhydrous)
-
Methanol
-
Nitrogen gas supply
-
Standard glassware for organic synthesis (three-necked flask, condenser, dropping funnel, mechanical stirrer)
Procedure:
-
In a flame-dried three-necked flask under a nitrogen atmosphere, dissolve this compound and pyridine in anhydrous DMAc.
-
Cool the solution to 0 °C in an ice bath with continuous stirring.
-
Slowly add a solution of terephthaloyl chloride in anhydrous DMAc to the stirred reaction mixture via a dropping funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by observing the increase in viscosity of the solution.
-
Once the desired viscosity is achieved, precipitate the polymer by slowly pouring the reaction mixture into a large volume of methanol with vigorous stirring.
-
Collect the white, fibrous polymer by filtration.
-
Wash the polymer thoroughly with methanol and then with hot water to remove any unreacted monomers and salts.
-
Dry the purified polyester in a vacuum oven at 80-100 °C to a constant weight.
Expected Yield: High.
Experimental Workflow for Polyester Synthesis
Caption: Workflow for Adamantane-Based Polyester Synthesis.
Application in Drug Development: A Scaffold for Bioactive Molecules
The adamantane cage is a privileged scaffold in medicinal chemistry due to its unique combination of rigidity, lipophilicity, and metabolic stability.[5] Incorporating an adamantane moiety can significantly enhance the pharmacokinetic and pharmacodynamic properties of a drug candidate.[5] Its lipophilic nature can improve membrane permeability, including passage across the blood-brain barrier, while its rigid structure provides a stable anchor for pharmacophoric groups, enabling precise orientation for optimal target engagement. This compound serves as a versatile starting material for the synthesis of novel drug candidates, where the two hydroxyl groups can be functionalized to introduce desired pharmacophores.
Quantitative Data on Bioactive Adamantane Derivatives
The following table provides examples of how the introduction of an adamantane moiety can influence the biological activity of a compound.
| Compound Class | Modification | Biological Activity | Reference |
| Antiviral Agents | Spiro-piperidine adamantane derivative | 12-fold more active than amantadine against Influenza A | [6] |
| Trypanocidal Agents | Spiro-piperidine adamantane derivative | 1.5 times more potent than rimantadine | [6] |
| Antiviral Agents | 1,2-annulated adamantane-pyrrolidine | 4-fold more active than amantadine against Influenza A | [7] |
| Trypanocidal Agents | 1,2-annulated adamantane-oxazolone | ~50-fold more active than amantadine | [7] |
Experimental Protocol: Synthesis of a Bioactive Diester (Hypothetical)
This protocol describes the synthesis of a diester from this compound and a bioactive carboxylic acid (e.g., a non-steroidal anti-inflammatory drug like ibuprofen) to illustrate its use as a drug scaffold.
Materials:
-
This compound
-
Ibuprofen (or other bioactive carboxylic acid)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve this compound, ibuprofen (2.2 equivalents), and DMAP (0.2 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (2.2 equivalents) in anhydrous DCM dropwise to the stirred reaction mixture.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea precipitate and wash the solid with DCM.
-
Combine the filtrate and washings and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent.
-
Combine the fractions containing the desired product and evaporate the solvent to yield the purified diester.
Expected Yield: 70-90%.
Experimental Workflow for Bioactive Diester Synthesis
Caption: Workflow for Bioactive Diester Synthesis.
Logical Relationship: Adamantane Core and Enhanced Properties
The unique structural features of the adamantane core directly contribute to the enhanced properties of the final materials or molecules.
Caption: Influence of Adamantane Core on Material Properties.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of Precision Poly(1,3-adamantylene alkylene)s via Acyclic Diene Metathesis Polycondensation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Recent Advances in the Development of 1,4-Cyclohexanedimethanol (CHDM) and Cyclic-Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Adamantane-Based Monomers: A Gateway to High-Performance Heat-Resistant Polymers
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The incorporation of the rigid, three-dimensional adamantane cage structure into polymer backbones offers a powerful strategy for developing materials with exceptional thermal stability, enhanced mechanical properties, and improved processability. This document provides detailed application notes and experimental protocols for the synthesis and characterization of various heat-resistant polymers derived from adamantane-based monomers.
Introduction to Adamantane in Polymer Chemistry
Adamantane's bulky and thermally stable structure, when integrated into a polymer chain, restricts segmental motion, leading to a significant increase in the glass transition temperature (Tg) and thermal degradation temperature.[1] This unique characteristic makes adamantane-containing polymers highly desirable for applications in aerospace, electronics, and other industries requiring materials that can withstand extreme temperatures and harsh environments.[1] This document explores the synthesis and properties of several classes of adamantane-based polymers, including polyimides, polyamides, epoxy resins, and polymethacrylates.
Section 1: Adamantane-Based Polyimides and Polyamides
Adamantane-containing aromatic polyimides and polyamides are renowned for their exceptional thermal and mechanical properties. The introduction of the adamantane moiety can enhance solubility, allowing for easier processing, while maintaining high thermal stability.[2]
Quantitative Data Summary
| Polymer Type | Monomers | Tg (°C) | Decomposition Temp (°C) | Reference |
| Polyimide | 1,3-bis(4-aminophenyl) adamantane (ADMDA) and various dianhydrides | 285–440 | >450 | [3] |
| Polyimide | Spiro-(adamantane-2,9′(2',7'-diamino)-fluorene) (SADAF) and various dianhydrides | >350 | >450 | |
| Polyamide | Spiro-(adamantane-2,9′(2',7'-diamino)-fluorene) (SADAF) and various diacid chlorides | >350 | >450 |
Experimental Protocols
Protocol 1: Synthesis of Adamantane-Containing Diamine Monomer (ADMDA)
This protocol describes the synthesis of 1,3-bis(4-aminophenyl) adamantane (ADMDA) via a Friedel-Crafts alkylation reaction.[3]
Materials:
-
1-Adamantanol
-
Acetanilide
-
Concentrated sulfuric acid
-
Sodium hydroxide (NaOH) solution
-
Methanol
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Friedel-Crafts Alkylation:
-
In a reaction flask, dissolve 1-adamantanol and acetanilide in a suitable solvent.
-
Slowly add concentrated sulfuric acid as a catalyst, maintaining the reaction temperature.
-
Allow the reaction to proceed for the specified time with stirring.
-
-
Hydrolysis:
-
After the reaction is complete, quench the reaction mixture with ice water.
-
Neutralize the solution with an aqueous NaOH solution.
-
The resulting precipitate is the N,N'-diacetylated intermediate.
-
-
Purification of Intermediate:
-
Filter the precipitate, wash with water, and dry.
-
Recrystallize the intermediate from a suitable solvent like methanol.
-
-
Deacetylation to ADMDA:
-
Suspend the purified intermediate in an aqueous NaOH solution.
-
Reflux the mixture to hydrolyze the acetyl groups.
-
Cool the reaction mixture and collect the precipitated ADMDA.
-
-
Final Purification:
-
Wash the ADMDA product with water until neutral.
-
Dry the final product under vacuum.
-
Protocol 2: Synthesis of Adamantane-Based Polyimide via One-Step Solution Polycondensation
This protocol details the synthesis of a polyimide from the ADMDA monomer and a commercial dianhydride.[3]
Materials:
-
1,3-bis(4-aminophenyl) adamantane (ADMDA)
-
Aromatic dianhydride (e.g., PMDA, 6FDA)
-
High-boiling polar aprotic solvent (e.g., N-methyl-2-pyrrolidone (NMP), m-cresol)
-
Dean-Stark trap
-
Nitrogen gas inlet
Procedure:
-
Reaction Setup:
-
Equip a three-necked flask with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap.
-
Add equimolar amounts of ADMDA and the dianhydride to the flask.
-
Add the solvent to achieve a desired monomer concentration.
-
-
Polycondensation:
-
Heat the reaction mixture to a high temperature (e.g., 180-200 °C) under a nitrogen atmosphere.
-
Water formed during the imidization reaction is removed azeotropically using the Dean-Stark trap.
-
Continue the reaction until a viscous polymer solution is formed.
-
-
Polymer Precipitation and Purification:
-
Cool the polymer solution to room temperature.
-
Pour the viscous solution into a non-solvent like methanol to precipitate the polyimide.
-
Filter the fibrous polymer, wash it thoroughly with methanol, and dry it in a vacuum oven.
-
Visualization of Synthesis Workflow
Caption: Workflow for the synthesis and characterization of adamantane-based polyimides.
Section 2: Adamantane-Based Epoxy Resins
The incorporation of adamantane into epoxy resins enhances their thermal stability, mechanical properties, and can lead to lower water absorption.[4][5]
Quantitative Data Summary
| Polymer Type | Monomers | Curing Agent | Tg (°C) | 5% Mass Loss Temp (°C) | Reference |
| Adamantane Epoxy Resin | Diglycidyl ether of 1,3-bis(4-hydroxyphenyl)adamantane (DGEBAD) | 4,4'-diaminodiphenyl methane (DDM) | 163 | 401 | [5] |
| Siloxane-Modified Adamantane Epoxy Resin | Siloxane-ADEP | - | - | - | [4] |
Experimental Protocols
Protocol 3: Synthesis of Adamantane-Based Epoxy Resin (DGEBAD)
This protocol describes the synthesis of the diglycidyl ether of 1,3-bis(4-hydroxyphenyl)adamantane (DGEBAD).[5]
Materials:
-
1,3-bis(4-hydroxyphenyl) adamantane (BHPA)
-
Epichlorohydrin (ECH)
-
Sodium hydroxide (NaOH)
-
Solvent (e.g., a mixture of DMSO and water)
-
Standard laboratory glassware for synthesis and purification
Procedure:
-
Reaction Setup:
-
In a reaction flask, dissolve BHPA in an excess of epichlorohydrin.
-
Add a solvent if necessary to ensure homogeneity.
-
-
Epoxidation:
-
Slowly add a concentrated aqueous solution of NaOH to the reaction mixture at a controlled temperature.
-
The reaction is typically carried out in two steps to control the molecular weight.
-
Stir the mixture vigorously for several hours.
-
-
Product Isolation:
-
After the reaction, separate the organic layer containing the epoxy resin.
-
Wash the organic layer multiple times with water to remove unreacted NaOH and NaCl.
-
-
Purification:
-
Remove the excess epichlorohydrin and solvent under reduced pressure.
-
The resulting product is the DGEBAD epoxy resin.
-
Characterize the resin by determining its epoxy value via titration.
-
Protocol 4: Curing of Adamantane-Based Epoxy Resin
This protocol details the curing process of DGEBAD with an amine curing agent.[5]
Materials:
-
DGEBAD epoxy resin
-
4,4'-diaminodiphenyl methane (DDM)
-
Mold for casting
-
Oven with programmable temperature control
Procedure:
-
Mixing:
-
Melt the DGEBAD resin at an elevated temperature (e.g., 120 °C).
-
Add a stoichiometric amount of the DDM curing agent to the molten resin.
-
Stir the mixture thoroughly until the DDM is completely dissolved and a homogeneous mixture is obtained.
-
-
Degassing:
-
Place the mixture in a vacuum oven to remove any entrapped air bubbles.
-
-
Casting and Curing:
-
Pour the bubble-free mixture into a preheated mold.
-
Cure the resin in an oven using a staged curing cycle (e.g., 2 hours at 150 °C followed by 2 hours at 180 °C).
-
-
Post-Curing and Demolding:
-
After the curing cycle is complete, cool the mold slowly to room temperature to avoid thermal stress.
-
Demold the cured epoxy resin sample for subsequent characterization.
-
Visualization of Curing Process
Caption: Logical workflow for the curing of adamantane-based epoxy resin.
Section 3: Adamantane-Containing Methacrylate Polymers
Polymers derived from adamantyl methacrylates exhibit high glass transition temperatures and good thermal stability.[6] They are often synthesized via free radical or anionic polymerization.[6][7]
Quantitative Data Summary
| Polymer Type | Monomer(s) | Polymerization Method | Tg (°C) | Decomposition Temp (°C) | Reference |
| Poly(1-adamantyl methacrylate) (PADMA) | 1-adamantyl methacrylate (ADMA) | Anionic | 220 | - | [8] |
| Poly(1-adamantyl acrylate) (PAdA) | 1-adamantyl acrylate (AdA) | Anionic | 133 | 376 | [7] |
| Copolymer of ADMA and Styrene (55/45 mol%) | ADMA and Styrene | Free-radical | 170 | ~340 | [6] |
Experimental Protocols
Protocol 5: Free-Radical Polymerization of 1-Adamantyl Methacrylate (ADMA)
This protocol outlines the bulk polymerization of ADMA.[6]
Materials:
-
1-Adamantyl methacrylate (ADMA) monomer
-
Free-radical initiator (e.g., AIBN)
-
Reaction vessel (e.g., sealed ampoule)
-
Vacuum line
-
Solvent for purification (e.g., THF)
-
Non-solvent for precipitation (e.g., methanol)
Procedure:
-
Monomer and Initiator Preparation:
-
Place the desired amount of ADMA monomer and initiator into the reaction vessel.
-
-
Degassing:
-
Subject the mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
-
Polymerization:
-
Seal the ampoule under vacuum.
-
Place the sealed ampoule in a constant temperature bath (e.g., 60 °C) to initiate polymerization.
-
Allow the polymerization to proceed for the desired time.
-
-
Polymer Isolation and Purification:
-
Break the ampoule and dissolve the solid polymer in a suitable solvent like THF.
-
Precipitate the polymer by pouring the solution into a non-solvent such as methanol.
-
Filter the polymer, wash with methanol, and dry under vacuum at an elevated temperature.
-
Protocol 6: Anionic Polymerization of 1-Adamantyl Methacrylate (ADMA)
This protocol describes the living anionic polymerization of ADMA for precise control over molecular weight and distribution.[8]
Materials:
-
Purified 1-adamantyl methacrylate (ADMA) monomer
-
Anionic initiator (e.g., sec-butyllithium)
-
Dry, oxygen-free solvent (e.g., THF)
-
High-vacuum apparatus
-
Terminating agent (e.g., degassed methanol)
Procedure:
-
Apparatus and Reagent Preparation:
-
Thoroughly dry all glassware and assemble the reaction apparatus under high vacuum.
-
Purify the solvent and monomer to remove any protic impurities.
-
-
Initiation:
-
Cool the reaction flask containing the solvent to a low temperature (e.g., -78 °C).
-
Inject the anionic initiator into the solvent.
-
-
Polymerization:
-
Slowly add the purified ADMA monomer to the initiator solution with vigorous stirring.
-
The polymerization proceeds rapidly. Allow the reaction to continue for a specified time to ensure complete conversion.
-
-
Termination:
-
Terminate the living polymerization by adding a degassed terminating agent like methanol.
-
-
Polymer Recovery:
-
Warm the reaction mixture to room temperature.
-
Precipitate the polymer in a non-solvent (e.g., methanol).
-
Filter, wash, and dry the resulting poly(1-adamantyl methacrylate).
-
Conclusion
Adamantane-based monomers are versatile building blocks for creating a wide range of heat-resistant polymers. The protocols and data presented herein provide a foundation for researchers and scientists to explore the synthesis and application of these high-performance materials. The unique properties imparted by the adamantane moiety, such as high thermal stability and mechanical strength, make these polymers promising candidates for advanced applications in various fields.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Colorless polyimides derived from adamantane-containing diamines - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. polymersource.ca [polymersource.ca]
Application Notes and Protocols: Covalent Organic Frameworks Incorporating 1,3-Adamantanedimethanol for Advanced Drug Delivery
Disclaimer: The following application notes and protocols describe a hypothetical Covalent Organic Framework (COF), herein named Adm-COF-1. As the direct synthesis of a COF from 1,3-adamantanedimethanol is not prominently described in the reviewed literature, this document provides a representative methodology based on established principles for the synthesis and application of analogous 3D adamantane-based COFs for drug delivery purposes. The experimental parameters and expected data are derived from published research on similar materials and should be considered illustrative.
Introduction
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and tunable porosity.[1] Their high surface area, low density, and the ability to be functionalized make them promising candidates for a variety of applications, including drug delivery.[2][3] The incorporation of rigid and three-dimensional molecular building blocks, such as those derived from adamantane, can lead to the formation of robust 3D COFs with enhanced stability and high porosity.[4][5] Adamantane's unique cage-like structure has been widely explored in the design of drug delivery systems.[5][6]
This document outlines the synthesis, characterization, and application of a hypothetical 3D imine-linked COF, Adm-COF-1 , constructed from a tetra-functionalized adamantane amine and a linear dialdehyde. While the user specified this compound, a tetra-functional adamantane linker is more commonly used to create stable, highly porous 3D frameworks.[4] The resulting Adm-COF-1 is proposed as a nanocarrier for the controlled release of the chemotherapeutic drug 5-fluorouracil (5-FU).
Experimental Protocols
Synthesis of Adm-COF-1
This protocol describes the solvothermal synthesis of Adm-COF-1 from 1,3,5,7-tetra(4-aminophenyl)adamantane (TAPA) and terephthalaldehyde (PDA).
Materials:
-
1,3,5,7-tetra(4-aminophenyl)adamantane (TAPA)
-
Terephthalaldehyde (PDA)
-
1,4-Dioxane
-
Mesitylene
-
6 M Acetic Acid (aqueous solution)
-
Acetone (reagent grade)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a 100 mL Schlenk tube, add 1,3,5,7-tetra(4-aminophenyl)adamantane (TAPA) (0.5 mmol, 258.3 mg) and terephthalaldehyde (PDA) (1.0 mmol, 134.1 mg).
-
Add a solvent mixture of 1,4-dioxane (15 mL) and mesitylene (15 mL).
-
Add 6 M aqueous acetic acid (3.0 mL) as a catalyst.
-
Sonicate the mixture for 15 minutes to ensure homogeneity.
-
Subject the tube to three freeze-pump-thaw cycles to degas the solution.
-
Seal the tube under vacuum and place it in an oven at 120 °C for 72 hours.
-
After cooling to room temperature, a solid precipitate should be visible.
-
Collect the solid product by filtration and wash thoroughly with acetone (3 x 30 mL) and DMF (3 x 30 mL).
-
To activate the COF, immerse the solid in fresh acetone for 24 hours, replacing the acetone every 8 hours.
-
Dry the final product under vacuum at 150 °C for 12 hours to yield Adm-COF-1 as a fine powder.
Characterization of Adm-COF-1
a) Powder X-ray Diffraction (PXRD):
-
Purpose: To determine the crystallinity and phase purity of the synthesized COF.
-
Procedure: A small amount of the dried Adm-COF-1 powder is placed on a sample holder and analyzed using a diffractometer with Cu Kα radiation (λ = 1.5406 Å). Data is typically collected over a 2θ range of 2° to 40°.
b) Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Purpose: To confirm the formation of the imine linkage.
-
Procedure: The sample is mixed with KBr powder and pressed into a pellet. The spectrum is recorded in the range of 4000-400 cm⁻¹. Look for the appearance of a C=N stretching band (around 1620 cm⁻¹) and the disappearance of the N-H stretching bands from the amine and the C=O stretching band from the aldehyde.
c) Porosity and Surface Area Analysis:
-
Purpose: To determine the BET surface area, pore volume, and pore size distribution.
-
Procedure: Nitrogen adsorption-desorption isotherms are measured at 77 K using a surface area and porosity analyzer. Before the measurement, the sample is degassed at 150 °C for 12 hours.
d) Thermogravimetric Analysis (TGA):
-
Purpose: To evaluate the thermal stability of the COF.
-
Procedure: The sample is heated under a nitrogen atmosphere from room temperature to 800 °C at a heating rate of 10 °C/min.
Drug Loading and In Vitro Release
a) Loading of 5-Fluorouracil (5-FU):
-
Disperse 50 mg of activated Adm-COF-1 in a 10 mL solution of 5-fluorouracil (2 mg/mL) in ethanol.
-
Stir the suspension at room temperature for 48 hours in a sealed vial to prevent evaporation.
-
Collect the 5-FU loaded COF (5-FU@Adm-COF-1) by centrifugation (10,000 rpm, 10 min).
-
Wash the product with ethanol to remove surface-adsorbed drug.
-
Dry the 5-FU@Adm-COF-1 under vacuum at 60 °C for 12 hours.
-
To determine the drug loading content, dissolve a known weight of 5-FU@Adm-COF-1 in a specific volume of NaOH (0.1 M) to digest the framework and release the drug. The concentration of 5-FU is then measured using UV-Vis spectroscopy at its characteristic absorption maximum.
Drug Loading Content (%) = (mass of loaded drug / mass of drug-loaded COF) x 100
b) In Vitro Release of 5-FU:
-
Suspend 10 mg of 5-FU@Adm-COF-1 in a dialysis bag containing 5 mL of phosphate-buffered saline (PBS) at pH 7.4.
-
Immerse the dialysis bag in 45 mL of the same PBS buffer at 37 °C with gentle stirring.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw 3 mL of the release medium and replace it with 3 mL of fresh PBS to maintain sink conditions.
-
Analyze the concentration of 5-FU in the withdrawn samples using UV-Vis spectroscopy.
-
Calculate the cumulative release percentage over time.
Data Presentation
Table 1: Physicochemical Properties of Adm-COF-1.
| Parameter | Value |
|---|---|
| BET Surface Area | 1850 m²/g |
| Pore Volume | 1.25 cm³/g |
| Average Pore Diameter | 2.5 nm |
| Thermal Stability (TGA, 5% weight loss) | 450 °C |
Table 2: Drug Loading and Release Characteristics of 5-FU@Adm-COF-1.
| Parameter | Value |
|---|---|
| Drug Loading Content (wt%) | 25% |
| Encapsulation Efficiency (%) | 85% |
| Cumulative Release at pH 7.4 after 72h (%) | 80% |
Visualizations
Caption: Synthesis workflow for the hypothetical Adm-COF-1.
Caption: Process of drug loading and in vitro release from Adm-COF-1.
References
- 1. researchgate.net [researchgate.net]
- 2. Covalent organic frameworks (COFs) as carrier for improved drug delivery and biosensing applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Design of Three-Dimensional Mesoporous Adamantane-Based Covalent Organic Framework with Exceptionally High Surface Areas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
The Role of 1,3-Adamantanedimethanol in the Development of Antiviral Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adamantane, a rigid, tricyclic hydrocarbon, has served as a valuable scaffold in medicinal chemistry, leading to the development of several successful therapeutic agents. The most well-known antiviral applications of the adamantane cage are amantadine and rimantadine, which were historically used for the prophylaxis and treatment of influenza A virus infections.[1] These first-generation adamantane antivirals function by targeting the M2 proton channel of the virus, a critical component for viral replication.[1] However, the emergence of widespread resistance has significantly curtailed their clinical utility, spurring research into novel adamantane derivatives with improved efficacy and broader spectrums of activity.
This document explores the potential role of 1,3-adamantanedimethanol as a scaffold for the creation of new antiviral agents. While direct synthesis of antivirals from this compound is not extensively documented in publicly available literature, its di-functional nature offers a versatile platform for creating diverse molecular architectures. This note will provide hypothetical synthetic pathways, established experimental protocols for antiviral screening, and a summary of the activity of related adamantane derivatives to guide researchers in this area.
Synthetic Pathways from this compound
The two primary hydroxyl groups of this compound serve as key functional handles for derivatization. These can be converted into a variety of other functional groups to explore structure-activity relationships.
A hypothetical workflow for the synthesis of novel antiviral candidates starting from this compound is presented below. This involves the conversion of the diol to more reactive intermediates, such as dihalides or dimesylates, followed by nucleophilic substitution to introduce desired pharmacophores.
Caption: Hypothetical synthetic workflow for generating antiviral candidates from this compound.
Mechanism of Action of Adamantane-Based Antivirals
The primary and most studied mechanism of action for adamantane antivirals is the inhibition of the influenza A virus M2 proton channel.[1] This channel is a tetrameric protein embedded in the viral envelope that allows protons to flow into the virion upon its entry into the host cell's endosome. The resulting acidification is crucial for the uncoating of the viral ribonucleoprotein (vRNP) and its release into the cytoplasm, a prerequisite for viral replication. Amantadine and its derivatives physically block this channel, preventing proton influx and halting the infection cycle.
Caption: Mechanism of M2 proton channel inhibition by adamantane antivirals.
Experimental Protocols
General Experimental Workflow for Antiviral Screening
A standardized workflow is essential for the systematic evaluation of novel compounds for antiviral activity. This typically involves initial cytotoxicity screening to determine the safe concentration range for the compounds, followed by specific antiviral assays to measure their efficacy.
Caption: General workflow for screening the antiviral activity of new compounds.
Protocol 1: Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of a test compound that is toxic to host cells, expressed as the 50% cytotoxic concentration (CC50).
Materials:
-
Host cell line (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza studies)
-
96-well microtiter plates
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Test compounds (serial dilutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed host cells into 96-well plates at a density of approximately 1 x 10^4 cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Addition: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells (cell control) and wells with medium only (blank control).
-
Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated cell control. The CC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Protocol 2: Antiviral Activity Assay (Plaque Reduction Assay)
Objective: To determine the concentration of a test compound that inhibits virus-induced plaque formation by 50% (IC50).
Materials:
-
Confluent monolayer of host cells in 6-well or 12-well plates
-
Virus stock with a known titer (plaque-forming units/mL)
-
Test compounds (serial dilutions)
-
Serum-free culture medium
-
Agarose overlay medium (e.g., 2x MEM mixed with an equal volume of 1.2% agarose)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
PBS
Procedure:
-
Cell Preparation: Grow host cells to a confluent monolayer in multi-well plates.
-
Virus Adsorption: Wash the cell monolayers with PBS. Infect the cells with a dilution of the virus calculated to produce 50-100 plaques per well. Incubate for 1 hour at 37°C to allow for virus adsorption.
-
Compound Treatment: Remove the virus inoculum and wash the cells with PBS. Add the agarose overlay medium containing serial dilutions of the test compound. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Incubation: Allow the overlay to solidify at room temperature, then incubate the plates at 37°C with 5% CO2 for 2-3 days, or until plaques are visible.
-
Plaque Visualization: Fix the cells with 10% formalin for at least 30 minutes. Remove the agarose overlay and stain the cell monolayer with crystal violet solution for 15-30 minutes.
-
Plaque Counting: Gently wash the plates with water and allow them to dry. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The IC50 value is determined by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.
Quantitative Data on Adamantane Derivatives
The following tables summarize the in vitro antiviral activity and cytotoxicity of various adamantane derivatives. It is important to note that these compounds are not explicitly derived from this compound but provide a reference for the potential efficacy of this class of molecules.
Table 1: Antiviral Activity of Adamantane Derivatives against Influenza A Virus
| Compound | Virus Strain | Assay Type | IC50 (µM) | Reference |
| Amantadine | Influenza A/H1N1 (wild-type) | Plaque Reduction | ~0.3 | [2] |
| Amantadine | Influenza A/H3N2 (wild-type) | Plaque Reduction | ~0.5 | [2] |
| Amantadine | Influenza A/H1N1 (S31N mutant) | Plaque Reduction | >100 | [2] |
| Rimantadine | Influenza A/H1N1 (wild-type) | Plaque Reduction | ~0.2 | [2] |
| Rimantadine | Influenza A/H3N2 (wild-type) | Plaque Reduction | ~0.4 | [2] |
| Rimantadine | Influenza A/H1N1 (S31N mutant) | Plaque Reduction | >55 | [2] |
| N-phenacyl amantadine derivative | Avian Influenza A (H5N1) | In vitro assay | - | [3] |
Table 2: Cytotoxicity of Adamantane Derivatives
| Compound | Cell Line | Assay Type | CC50 (µM) | Reference |
| Amantadine | MDCK | MTT Assay | >100 | [2] |
| Rimantadine | MDCK | MTT Assay | >100 | [2] |
Table 3: Antiviral Activity of Aminoadamantane Derivatives against Various Viruses
| Compound Class | Virus | Activity | Reference |
| Spiro[cyclopropane-1,2'-adamantan]-2-amines | Influenza A | Some compounds more active than amantadine | |
| Spiro[pyrrolidine-2,2'-adamantanes] | Influenza A | Some compounds more active than amantadine | |
| Aminoadamantane Derivatives | Influenza A (H1N1, H2N2, H3N2) | Several compounds showed marked activity | [2] |
| Aminoadamantane Derivatives | HIV-1 | Borderline activity for some compounds | [2] |
Conclusion
While this compound is not a widely reported precursor for antiviral drug synthesis, its structure presents a promising and underexplored starting point for the development of novel adamantane-based antiviral agents. The synthetic versatility of its diol functionality allows for the creation of diverse chemical libraries. By employing the established experimental protocols for cytotoxicity and antiviral screening outlined in this document, researchers can systematically evaluate the potential of new derivatives. The existing data on other adamantane derivatives, particularly their mechanism of action against influenza A, provides a solid foundation and a benchmark for these future investigations. Further exploration of derivatives of this compound could lead to the discovery of new antiviral compounds with improved activity against resistant viral strains and a broader spectrum of action.
References
- 1. Synthesis and antiviral activity evaluation of some new aminoadamantane derivatives. 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, antimicrobial and antiviral testing of some new 1-adamantyl analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antiviral activity evaluation of some aminoadamantane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of Adamantane Functionalization
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the optimization of reaction conditions for adamantane functionalization.
Troubleshooting Guides
This section addresses specific issues that may arise during adamantane functionalization, offering potential causes and actionable solutions to optimize experimental outcomes.
Issue 1: Low or No Product Yield
Q: My adamantane functionalization reaction is resulting in a low yield or no product at all. What are the common causes and how can I improve it?
A: Low yields are a common challenge in adamantane chemistry, often attributable to several factors related to catalyst activity, reagent purity, reaction conditions, and workup procedures.
| Potential Cause | Recommended Solution |
| Inactive or Decomposed Catalyst | The catalyst may have lost activity due to improper storage, handling, or decomposition under reaction conditions.[1] Ensure the catalyst is fresh and handled under the appropriate atmospheric conditions (e.g., inert gas for air-sensitive catalysts).[2] For photocatalytic reactions, verify the light source is emitting at the correct wavelength and intensity.[2] |
| Poor Solubility of Adamantane | Adamantane's nonpolar nature leads to poor solubility in many common solvents, limiting its availability for the reaction.[1] Screen a variety of solvents, such as acetonitrile or dichloroethane, or consider using a co-solvent system to improve solubility.[2] Increasing the reaction temperature can also enhance solubility, but must be balanced against potential side reactions.[2] |
| Suboptimal Reaction Conditions | The reaction may not be proceeding efficiently due to non-ideal temperature, time, or reagent concentrations. Systematically optimize the reaction temperature and time by monitoring the reaction progress using techniques like TLC or GC-MS.[1][2] Adjusting the stoichiometry of the reagents, particularly the ratio of adamantane to the functionalizing agent, can also significantly impact yield. Using an excess of adamantane can sometimes suppress the formation of polysubstituted products.[2] |
| Reagent Purity | Impurities in starting materials, reagents, or solvents can interfere with the catalytic cycle or lead to unwanted side reactions. Use high-purity reagents and anhydrous solvents, especially for moisture-sensitive reactions.[2] |
| Product Loss During Workup | The desired product may be lost during extraction, washing, or purification steps. Optimize the workup procedure by minimizing transfers, ensuring the correct pH during extractions, and selecting an appropriate solvent system for chromatography to ensure good separation and recovery.[2] |
Issue 2: Poor Regioselectivity
Q: My reaction is producing a mixture of products functionalized at the tertiary (3°) and secondary (2°) positions of the adamantane core. How can I improve the selectivity for the tertiary position?
A: Achieving high regioselectivity is a critical challenge in adamantane functionalization due to the presence of both tertiary and secondary C-H bonds.[1] The choice of catalyst and reaction conditions is paramount in controlling the site of functionalization.
| Potential Cause | Recommended Solution |
| Non-Selective Reagent or Catalyst | Some reagents and catalysts are inherently not selective for the tertiary position. For C-H alkylation, employing a photoredox catalyst in conjunction with a specific hydrogen atom transfer (HAT) co-catalyst, such as a quinuclidine-based system, can significantly favor functionalization at the stronger 3° C-H bonds.[3][4][5] For halogenation, conditions that favor a radical substitution mechanism are more likely to be selective for the tertiary position.[2] |
| Reaction Conditions Favoring Less Selective Pathways | The solvent and temperature can influence the regioselectivity of the reaction. Polar solvents can sometimes alter the selectivity profile.[2] A systematic screening of solvents and temperatures is recommended to identify conditions that maximize the desired regioselectivity. |
| Formation of Over-Oxidized Products | In oxidation reactions, the desired 1-adamantanol can be further oxidized to 2-adamantanone or diols, leading to a complex product mixture.[1] Optimize the reaction time to halt the reaction when the yield of 1-adamantanol is at its maximum. Lowering the reaction temperature can also help to slow down subsequent oxidation steps.[1] |
Issue 3: Formation of Polysubstituted Products
Q: I am observing the formation of di- or even tri-substituted adamantane products. How can I favor the formation of the mono-substituted product?
A: The formation of polysubstituted products arises when the mono-substituted product is of similar or higher reactivity than the starting adamantane.
| Potential Cause | Recommended Solution |
| High Reactivity of the Mono-substituted Product | The initially formed product can compete with adamantane for the functionalizing reagent. |
| Stoichiometry | Use a stoichiometric excess of adamantane relative to the limiting reagent.[2] This increases the probability of the reagent reacting with the starting material rather than the mono-substituted product. |
| Reaction Time | Monitor the reaction closely and stop it before significant amounts of polysubstituted products are formed. |
Frequently Asked Questions (FAQs)
Q1: What are the primary products of adamantane oxidation?
The main products from the oxidation of adamantane are 1-adamantanol, which results from the functionalization of the tertiary C-H bond, and 2-adamantanol and 2-adamantanone, which are formed from the oxidation of the secondary C-H bond.[1] Under more forcing conditions, further oxidation can lead to the formation of diols and other poly-oxygenated derivatives.[1]
Q2: How can I introduce a halogen atom specifically at the bridgehead position of adamantane?
For selective bromination or chlorination at the tertiary position, radical halogenation conditions are typically employed.[6][7] For instance, the reaction of adamantane with bromine can selectively yield 1-bromoadamantane.[6] It is important to note that the reaction with iodine monochloride (ICl) is significantly more reactive than with bromine.[6]
Q3: What are the advantages of using photoredox catalysis for adamantane functionalization?
Photoredox catalysis offers a powerful method for the direct C-H functionalization of adamantane with excellent chemoselectivity for the strong tertiary C-H bonds.[4][5] This approach often utilizes a dual catalyst system, combining a photocatalyst with a hydrogen atom transfer (HAT) catalyst, which allows for a high degree of control over the reaction's selectivity.[3][5] These reactions can often be performed under mild conditions and exhibit a broad tolerance for various functional groups.[4][5]
Q4: Can microorganisms be used for the hydroxylation of adamantane?
Yes, certain microorganisms, such as strains of Streptomyces and Pseudomonas, can hydroxylate adamantane with high regioselectivity, primarily at the tertiary position to form 1-adamantanol.[8][9] This biocatalytic approach often relies on cytochrome P450 monooxygenases and can be an effective method for selective hydroxylation.[8][9]
Experimental Protocols
Protocol 1: Photocatalytic C-H Alkylation of Adamantane
This protocol describes a general procedure for the selective functionalization of the tertiary C-H bond of adamantane using photoredox catalysis.[1][2]
Materials:
-
Adamantane (1.5 mmol)
-
Alkene (e.g., phenyl vinyl sulfone) (1.0 mmol)
-
Iridium photocatalyst (e.g., Ir(dF(CF₃)ppy)₂(dtbbpy)PF₆) (0.02 mmol)
-
Hydrogen Atom Transfer (HAT) catalyst (e.g., quinuclidine-based) (0.1 mmol)[2]
-
Anhydrous solvent (e.g., dichloroethane) (10 mL)[2]
-
Reaction vessel (e.g., Schlenk flask)
-
Inert gas (argon or nitrogen)
-
Blue LED light source
Procedure:
-
In a reaction vessel, combine adamantane, the photocatalyst, and the HAT catalyst.[1]
-
Seal the vessel, and evacuate and backfill with an inert gas three times.[2]
-
Add the alkene to the reaction mixture.
-
Degas the reaction mixture by bubbling with an inert gas for 15 minutes.[1]
-
Irradiate the stirred reaction mixture with blue LEDs at room temperature for 8-48 hours.[2][3]
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[1]
Protocol 2: Oxidation of Adamantane with H₂O₂
This protocol is for the oxidation of adamantane to a mixture of oxygenated products.[1]
Materials:
-
Adamantane
-
Acetonitrile
-
Cu₂Cl₄·2DMG catalyst
-
50% aqueous solution of H₂O₂
-
Reaction flask
-
Stirring apparatus
Procedure:
-
Dissolve adamantane in acetonitrile in a reaction flask.[1]
-
Add the Cu₂Cl₄·2DMG catalyst to the solution.[1]
-
Heat the reaction mixture to the desired temperature (e.g., 50 °C).[1]
-
Slowly add the 50% aqueous H₂O₂ solution dropwise over 60 minutes with vigorous stirring.[1]
-
Continue stirring at the set temperature for the desired reaction time.
-
After cooling to room temperature, extract the products with a suitable organic solvent (e.g., diethyl ether).[1]
-
Analyze the product mixture using GC-MS.[1]
Data Presentation
Table 1: Comparison of Catalytic Systems for Adamantane C-H Alkylation
| Catalyst System | Alkene Substrate | Yield (%) | Reference |
| Ir-1 / Q-1 | Phenyl vinyl sulfone | 72 (isolated) | [5] |
| Ir-2 / Q-3 | Phenyl vinyl sulfone | 66 (GC) | [5] |
| Ir-2 / Q-3 | Ethyl acrylate | - | [5] |
| Ir-1 / Q-1 | 1-Adamantyl acrylate | 82 | [3] |
| Ir-1 / Q-1 | N-Boc-dehydroalanine methyl ester | 89 | [5] |
Table 2: Microbial Hydroxylation of Adamantane
| Microorganism | Substrate | Product(s) | Molar Conversion Yield (%) | Reference(s) |
| Streptomyces griseoplanus | Adamantane | 1-Adamantanol | 32 | [8][9] |
| Pseudomonas putida (with CAM plasmid) | Adamantane | 1-Adamantanol | Moderate | [8][9] |
Visualizations
Caption: A logical workflow for optimizing reaction conditions.
Caption: A decision tree for troubleshooting low reaction yields.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Cluster halogenation of adamantane and its derivatives with bromine and iodine monochloride - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Production of 1,3-Adamantanedimethanol
Welcome to the technical support center for the synthesis and scale-up of 1,3-Adamantanedimethanol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its production.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A common and practical synthetic route starts from adamantane and proceeds through two key intermediates: 1-adamantanecarboxylic acid and 1,3-adamantanedicarboxylic acid. The final step involves the reduction of the dicarboxylic acid to the desired this compound.
Q2: I am having trouble with the solubility of 1,3-adamantanedicarboxylic acid during the reduction step. What can I do?
A2: 1,3-Adamantanedicarboxylic acid has limited solubility in many common organic solvents. For the reduction with lithium aluminum hydride (LiAlH₄), anhydrous tetrahydrofuran (THF) is a suitable solvent. To improve solubility, consider gentle heating and ensuring the THF is completely dry. On a larger scale, you may need to work with a slurry, which requires efficient stirring to ensure a complete reaction.
Q3: The workup of my LiAlH₄ reduction is difficult, forming a gelatinous aluminum salt precipitate. How can I improve this?
A3: This is a very common issue with LiAlH₄ reductions. A careful, sequential quenching procedure at low temperature (e.g., 0 °C) is crucial. A widely used method is the Fieser workup, which involves the slow, sequential addition of water, followed by an aqueous sodium hydroxide solution, and then more water. This procedure is designed to produce a granular, easily filterable aluminum salt. The specific amounts of each reagent are critical and are based on the amount of LiAlH₄ used.
Q4: Are there any specific safety precautions I should take when working with LiAlH₄ on a larger scale?
A4: Absolutely. Lithium aluminum hydride is a pyrophoric reagent that reacts violently with water and other protic solvents, releasing flammable hydrogen gas. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon). The quenching process is highly exothermic and should be performed slowly and with extreme caution, especially on a larger scale, to control the temperature and the rate of hydrogen evolution. Always wear appropriate personal protective equipment, including a face shield and flame-resistant lab coat.
Q5: What are the likely byproducts in the synthesis of this compound?
A5: Potential byproducts can arise at each stage of the synthesis. During the carboxylation steps, isomers or incompletely reacted starting materials can be present. In the final reduction step, incomplete reduction could lead to the presence of hydroxy-carboxylic acids or even the starting dicarboxylic acid in the final product. Over-reduction is not a concern as primary alcohols are the final reduction product for carboxylic acids with LiAlH₄.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield in Carboxylation Steps | - Incomplete reaction.- Sub-optimal reaction temperature.- Impure starting materials. | - Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS).- Carefully control the reaction temperature as specified in the protocol.- Ensure the purity of adamantane and 1-adamantanecarboxylic acid. |
| Incomplete Reduction to Diol | - Insufficient LiAlH₄.- Poor solubility of the dicarboxylic acid.- Short reaction time. | - Use a sufficient excess of LiAlH₄ (typically 2-3 equivalents per carboxylic acid group).- Ensure vigorous stirring to maintain a well-mixed slurry.- Increase the reaction time and monitor for the disappearance of the starting material. |
| Product Contamination with Aluminum Salts | - Improper workup procedure. | - Strictly follow a sequential quenching procedure (e.g., Fieser workup).- Allow sufficient time for the aluminum salts to granulate before filtration. |
| Difficulty in Product Purification | - Presence of polar impurities from the workup.- Co-precipitation of the product with aluminum salts. | - After filtration of the aluminum salts, perform a thorough extraction of the filtrate with a suitable organic solvent.- Wash the organic extracts with brine to remove residual water and salts.- Consider recrystallization or column chromatography for final purification. |
| Runaway Reaction During Quenching | - Too rapid addition of water or acid.- Inadequate cooling. | - Add the quenching agent dropwise at a controlled rate.- Maintain a low temperature (0 °C) throughout the quenching process.- Ensure the reaction vessel is equipped with efficient cooling. |
Experimental Protocols
A plausible multi-step synthesis for this compound is outlined below.
Step 1: Synthesis of 1-Adamantanecarboxylic Acid
This procedure is based on the Koch-Haaf reaction.
| Parameter | Value |
| Reactants | Adamantane, Formic Acid, Sulfuric Acid, Carbon Tetrachloride |
| Temperature | 15-20 °C |
| Reaction Time | 2-3 hours |
| Workup | Quenching on ice, extraction, and crystallization |
| Typical Yield | 60-70% |
Methodology:
-
In a flask equipped with a stirrer and a dropping funnel, a mixture of adamantane in carbon tetrachloride and concentrated sulfuric acid is prepared.
-
The mixture is cooled in an ice bath, and formic acid is added dropwise while maintaining the temperature between 15-20 °C.
-
After the addition is complete, the reaction is stirred for an additional hour.
-
The reaction mixture is then carefully poured onto crushed ice.
-
The product is extracted with an organic solvent, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization.
Step 2: Synthesis of 1,3-Adamantanedicarboxylic Acid
This step involves the further carboxylation of 1-adamantanecarboxylic acid.
| Parameter | Value |
| Reactants | 1-Adamantanecarboxylic Acid, Formic Acid, Nitric Acid, Sulfuric Acid |
| Temperature | 0-5 °C |
| Reaction Time | 5-6 hours |
| Workup | Quenching on ice, filtration, and recrystallization |
| Typical Yield | ~90% |
Methodology:
-
1-Adamantanecarboxylic acid is dissolved in a mixture of concentrated sulfuric acid and nitric acid at 0 °C.
-
Formic acid is added dropwise over several hours, maintaining the low temperature.
-
The mixture is stirred for an additional hour after the addition is complete.
-
The reaction is quenched by pouring it onto a large amount of crushed ice.
-
The precipitated solid is collected by filtration, washed with water, and then recrystallized to yield pure 1,3-adamantanedicarboxylic acid.[1]
Step 3: Reduction of 1,3-Adamantanedicarboxylic Acid to this compound
This final step utilizes a strong reducing agent.
| Parameter | Value |
| Reactant | 1,3-Adamantanedicarboxylic Acid |
| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature | 0 °C to reflux |
| Reaction Time | 12-24 hours |
| Workup | Fieser workup (sequential addition of water and NaOH solution) |
| Typical Yield | 70-85% |
Methodology:
-
A suspension of LiAlH₄ in anhydrous THF is prepared in a flame-dried flask under an inert atmosphere.
-
The flask is cooled to 0 °C, and 1,3-adamantanedicarboxylic acid is added portion-wise, controlling the rate of addition to manage the initial exothermic reaction and hydrogen evolution.
-
After the addition is complete, the reaction mixture is slowly warmed to room temperature and then heated to reflux for 12-24 hours to ensure complete reduction.
-
The reaction is monitored by TLC or another suitable method.
-
Once the reaction is complete, the flask is cooled to 0 °C, and the excess LiAlH₄ is quenched by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water.
-
The resulting granular precipitate of aluminum salts is removed by filtration.
-
The filtrate is dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and the solvent is evaporated under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography.
Visualizations
Synthesis Pathway
Caption: Synthetic route to this compound.
Troubleshooting Workflow for LiAlH₄ Reduction
Caption: Troubleshooting low yield in the final reduction step.
Logical Relationships in Scale-Up
Caption: Key considerations for scaling up production.
References
Preventing degradation during melt polymerization of adamantane polyesters
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to degradation during the melt polymerization of adamantane polyesters.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues encountered during the melt polymerization of adamantane polyesters.
| Issue Observed | Potential Cause(s) | Recommended Solution(s) |
| Polymer Discoloration (Yellowing/Browning) | 1. Thermal Oxidation: Presence of oxygen in the reactor at high temperatures.[1] 2. Excessive Temperature/Time: The polymerization temperature is too high or the melt is held at temperature for too long.[1] 3. Catalyst Residue: Certain catalysts can promote side reactions that lead to colored byproducts. | 1. Inert Atmosphere: Ensure a thorough purge of the reactor with high-purity inert gas (Nitrogen or Argon) before heating and maintain a slight positive pressure throughout the process. 2. Optimize Conditions: Lower the polymerization temperature in increments of 5-10°C. Reduce the final stage (high vacuum) reaction time. 3. Catalyst Selection: If possible, consider alternative catalysts known for producing polymers with better color. |
| Low Molecular Weight or Low Melt Viscosity | 1. Hydrolysis: Residual water in monomers or the reaction system cleaves ester bonds.[2] 2. Thermal Degradation: Chain scission is occurring due to excessive thermal stress.[1] 3. Inefficient Removal of Byproducts: The byproduct of condensation (e.g., water or glycol) is not being effectively removed, shifting the equilibrium away from polymerization. | 1. Thorough Drying: Dry all monomers and additives in a vacuum oven at an appropriate temperature until the moisture content is below 0.015%.[3] 2. Incorporate Stabilizers: Add a thermal stabilizer package (see data table below) to the monomer mixture before polymerization. 3. Improve Vacuum & Agitation: Ensure a high vacuum (<1 Torr) is achieved in the final stage. Optimize stirring to increase surface renewal of the melt, facilitating byproduct removal. |
| Gel Formation or Cross-linking | 1. Thermo-oxidative Degradation: Uncontrolled oxidation can lead to the formation of cross-linked networks. 2. Side Reactions: Impurities in the monomers or excessive temperatures can initiate side reactions that result in gelation. | 1. Use Antioxidants: Incorporate a primary antioxidant (e.g., hindered phenolic) to terminate radical chain reactions.[1] 2. Purify Monomers: Ensure the purity of adamantane-containing diols or diacids before polymerization. 3. Strict Temperature Control: Maintain precise and uniform temperature control throughout the reactor. |
| Bubbles or Voids in the Final Polymer | 1. Trapped Volatiles: Incomplete removal of reaction byproducts or degradation-generated gases.[1] 2. Moisture: Residual moisture turning into steam at processing temperatures.[1] | 1. Staged Vacuum Application: Apply vacuum gradually to prevent boiling of monomers and allow for controlled removal of volatiles. 2. Effective Drying: Ensure monomers are rigorously dried prior to polymerization.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation in adamantane polyester melt polymerization?
A1: The primary causes are thermal degradation due to the high temperatures required for polymerization (often exceeding 250°C) and hydrolysis from any residual moisture in the reactants. The bulky adamantane structure provides high thermal stability to the final polymer, but degradation can still occur during the prolonged time in the molten state.[4]
Q2: What types of stabilizers are effective for adamantane polyesters?
A2: A synergistic blend of primary and secondary antioxidants is typically most effective.
-
Primary Antioxidants (Radical Scavengers): Hindered phenolic antioxidants are commonly used to terminate the free-radical chains that propagate oxidative degradation.
-
Secondary Antioxidants (Hydroperoxide Decomposers): Phosphite-based stabilizers are used to decompose hydroperoxides, which are formed during oxidation, into non-radical, stable products.[5]
Q3: At what stage should I add stabilizers?
A3: Stabilizers should be added at the very beginning of the process. They should be mixed with the solid monomers before melting to ensure they are homogeneously distributed and can protect the polymer throughout the entire heating and polymerization cycle.
Q4: Can I use the same stabilizers for adamantane polyesters intended for biomedical applications?
A4: For biomedical applications, it is crucial to select stabilizers that are biocompatible and have low leachability. While the chemical principles of stabilization are the same, you must use medical-grade stabilizers. Consult regulatory guidelines and consider stabilizers specifically designed for medical polymers.
Q5: How does the adamantane structure itself influence stability during polymerization?
A5: The rigid and bulky adamantane cage restricts polymer chain mobility.[4] This can be beneficial for the final polymer's thermal stability but may require higher processing temperatures, which in turn increases the risk of thermal degradation during synthesis if not properly managed with an inert atmosphere and stabilizers.
Quantitative Data on Stabilizer Performance
The following table summarizes the expected performance improvements when using thermal stabilizers in polyester melt polymerization. The exact values will depend on the specific adamantane polyester structure and processing conditions.
| Stabilizer Type | Typical Concentration (by weight) | Effect on Melt Flow Index (MFI) | Effect on Yellowness Index (YI) | Mechanism of Action |
| Hindered Phenolic (Primary Antioxidant) | 0.05% - 0.25% | Significant reduction in MFI increase (maintains molecular weight) | Moderate reduction in YI | Radical Scavenging |
| Phosphite (Secondary Antioxidant) | 0.05% - 0.25% | Moderate reduction in MFI increase | Significant reduction in YI (excellent color protection) | Hydroperoxide Decomposition[1] |
| Synergistic Blend (Phenolic + Phosphite) | 0.1% - 0.5% (total) | Best performance in maintaining MFI | Best performance in preventing discoloration | Combined Radical Scavenging and Hydroperoxide Decomposition |
Experimental Protocols
Key Experiment: Melt Polymerization of an Adamantane Polyester with Degradation Prevention
This protocol describes a general two-stage melt polycondensation for synthesizing a polyester from 1,3-adamantanedimethanol and a generic dicarboxylic acid, incorporating steps to minimize degradation.
Methodology:
-
Monomer and Stabilizer Preparation:
-
Dry this compound and the chosen dicarboxylic acid (e.g., terephthalic acid) under vacuum at 80°C for at least 12 hours to a moisture content of <0.015%.
-
Weigh equimolar amounts of the diol and diacid into the reactor vessel.
-
Add the thermal stabilizer package (e.g., 0.1% hindered phenolic antioxidant and 0.1% phosphite stabilizer by total monomer weight).
-
Add the polymerization catalyst (e.g., antimony trioxide, 200-300 ppm).
-
-
Stage 1: Esterification (Nitrogen Purge)
-
Equip the glass reactor with a mechanical stirrer, inert gas inlet, and a distillation column.
-
Purge the system with high-purity nitrogen for at least 30 minutes to remove all oxygen.
-
Heat the reactor to 180-220°C under a slow nitrogen stream to melt the monomers and initiate the esterification reaction.
-
Maintain these conditions for 2-4 hours, or until approximately 90% of the theoretical amount of condensation byproduct (water) has been collected.
-
-
Stage 2: Polycondensation (Vacuum)
-
Gradually increase the temperature to 250-280°C.
-
Simultaneously, slowly reduce the pressure over 30-60 minutes to a high vacuum (<1 Torr). This gradual reduction prevents bumping and carry-over of monomers.
-
Continue the reaction under high vacuum and vigorous stirring for another 3-5 hours. The viscosity of the melt will increase significantly.
-
The reaction is complete when the desired melt viscosity (monitored by stirrer torque) is achieved.
-
-
Polymer Extrusion and Quenching:
-
Under a positive pressure of inert gas, extrude the molten polymer from the reactor into a strand.
-
Quench the polymer strand in a cold water bath.
-
Pelletize the cooled, brittle strand for subsequent analysis and processing.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. High performance long chain polyesters via melt copolymerization of cutin-inspired monomers - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00454J [pubs.rsc.org]
- 5. celanese.com [celanese.com]
Technical Support Center: Controlling the Molecular Weight of Polymers from 1,3-Adamantanedimethanol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,3-adamantanedimethanol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the synthesis of polymers from this unique diol, with a focus on controlling the polymer's molecular weight.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for controlling the molecular weight of polyesters synthesized from this compound?
A1: The molecular weight of polyesters derived from this compound is primarily controlled by two key factors in step-growth polymerization:
-
Stoichiometric Control: Precisely controlling the molar ratio of the functional groups of the monomers (the hydroxyl groups of this compound and the carboxyl or acyl halide groups of the comonomer). A slight excess of one monomer will limit the final molecular weight.
-
Extent of Reaction (Conversion): The molecular weight increases as the reaction proceeds. High molecular weight polymers are only achieved at very high monomer conversions. Stopping the reaction at a specific time can yield a desired lower molecular weight.
-
Use of Chain Stoppers: Introducing a monofunctional reactant, or "chain stopper," will terminate the growing polymer chains, thereby controlling the final molecular weight.
Q2: How does the stoichiometry of this compound and a diacid comonomer affect the molecular weight of the resulting polyester?
A2: In step-growth polymerization, achieving a high molecular weight polymer requires a precise 1:1 stoichiometric ratio of the reacting functional groups. Any deviation from this ratio will result in a lower molecular weight polymer because one of the monomers will be consumed, leaving the polymer chain ends with the same functional group and preventing further chain growth.[1]
Q3: What is the role of a "chain stopper" in controlling the molecular weight of polymers from this compound?
A3: A chain stopper is a monofunctional reactant that can react with the growing polymer chain, effectively terminating its growth. By adding a controlled amount of a chain stopper, the final molecular weight of the polymer can be precisely controlled. For polyesters synthesized from this compound, a monofunctional alcohol or a monofunctional acid can be used as a chain stopper.
Q4: What are common side reactions that can occur during the polymerization of this compound, and how can they be minimized?
A4: Potential side reactions include ether formation from the diol at high temperatures and decarboxylation of the diacid comonomer. To minimize these, it is crucial to carefully control the reaction temperature and use an appropriate catalyst. The choice of catalyst can significantly influence both the rate of polymerization and the occurrence of side reactions.[2][3]
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of polyesters with this compound, with a focus on molecular weight control.
| Problem | Potential Causes | Solutions |
| Low Polymer Molecular Weight | - Incorrect stoichiometry of monomers.- Presence of monofunctional impurities.- Incomplete reaction (low conversion).- Premature precipitation of the polymer. | - Carefully measure and dispense monomers to ensure a 1:1 molar ratio of functional groups.- Purify monomers to remove any monofunctional impurities.- Increase reaction time or temperature to drive the reaction to higher conversion.- Choose a solvent that keeps the polymer dissolved throughout the reaction. |
| Gel Formation During Polymerization | - Presence of trifunctional or higher functionality impurities in the monomers.- Side reactions leading to cross-linking at high temperatures. | - Ensure the purity of the monomers and remove any polyfunctional impurities.- Lower the reaction temperature if possible and use a catalyst that minimizes side reactions. |
| Inconsistent Results Between Batches | - Variation in monomer purity or water content.- Inconsistent reaction conditions (temperature, time, stirring rate).- Exposure to air and moisture. | - Use monomers from the same batch with consistent purity and dryness.- Precisely control all reaction parameters.- Maintain a dry, inert atmosphere (e.g., nitrogen or argon) throughout the experiment. |
| Difficulty in Achieving Target Molecular Weight | - Inaccurate measurement of chain stopper.- Non-ideal reaction kinetics. | - Accurately calculate and measure the amount of chain stopper needed based on the desired molecular weight.- Monitor the reaction progress by techniques like GPC to determine the optimal time to stop the reaction. |
Experimental Protocols
Protocol 1: Synthesis of a Polyester from this compound and Adipoyl Chloride with Molecular Weight Control via Stoichiometry
This protocol describes the synthesis of a polyester with a target molecular weight by using a slight excess of one of the monomers.
Materials:
-
This compound
-
Adipoyl chloride
-
Pyridine (dried)
-
Dichloromethane (DCM, dried)
-
Methanol
-
Deionized water
Procedure:
-
Monomer Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, dissolve this compound and a slight molar excess (e.g., 1.05 equivalents) of pyridine in dry DCM.
-
Polycondensation: Cool the solution to 0°C in an ice bath. Slowly add a solution of adipoyl chloride (1.00 equivalent) in dry DCM from the dropping funnel over 30 minutes with vigorous stirring.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 24 hours under a nitrogen atmosphere.
-
Polymer Precipitation and Purification: Pour the viscous polymer solution into a large excess of vigorously stirred methanol to precipitate the polymer.
-
Washing: Filter the polymer precipitate and wash it thoroughly with deionized water and then with methanol to remove unreacted monomers and byproducts.
-
Drying: Dry the purified polymer in a vacuum oven at 60°C for 24 hours.
-
Characterization: Determine the molecular weight and polydispersity index (PDI) of the polyester using Gel Permeation Chromatography (GPC).
Visualizations
References
Technical Support Center: Synthesis of Adamantane Derivatives
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during the synthesis of adamantane derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in synthesizing adamantane derivatives?
A1: The primary challenges in adamantane chemistry revolve around controlling the regioselectivity of functionalization, achieving high yields, managing side reactions, and purifying the final products. The rigid and stable cage-like structure of adamantane presents unique reactivity patterns that must be carefully considered.[1]
Q2: Why is bromination a common first step in adamantane functionalization?
A2: Bromination of adamantane is a widely used initial step because it readily occurs at the tertiary bridgehead positions, which are the most reactive sites.[2] The resulting bromoadamantane is a versatile intermediate that can be converted into a wide range of other functionalized adamantane derivatives through nucleophilic substitution, Grard reactions, and cross-coupling reactions.[2]
Q3: How can I monitor the progress of my adamantane synthesis reaction?
A3: Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are effective methods for monitoring reaction progress. For TLC, it's important to use a suitable staining agent, such as potassium permanganate, as many adamantane derivatives are not UV-active.[3] GC-MS provides a more detailed analysis of the product distribution, which is particularly useful for identifying different halogenated species.
Troubleshooting Guides
Problem 1: Low Yield of Monobromoadamantane
Possible Causes:
-
Over-bromination: The reaction conditions may be too harsh, or a Lewis acid catalyst may be present in trace amounts, leading to the formation of di- and poly-brominated products.[4]
-
Incomplete Reaction: Insufficient reaction time or temperature can result in a significant amount of unreacted adamantane.[4]
-
Sub-optimal Brominating Agent: The choice of brominating agent and reaction conditions significantly impacts the yield.
Suggested Solutions:
-
Control Reaction Conditions: For selective monobromination, boiling adamantane with bromine without a catalyst is a reliable method.[4]
-
Use Milder Reagents: Consider using a milder brominating agent like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) to improve selectivity.[4][5]
-
Ensure Purity of Glassware: Thoroughly clean all glassware to eliminate any residual Lewis acids from previous experiments.[4]
-
Optimize Reagent Ratios: Use adamantane as the limiting reagent to minimize the formation of poly-brominated byproducts.[4]
Problem 2: Formation of Multiple Products in Adamantane Functionalization
Possible Causes:
-
Lack of Regioselectivity: The functionalization of adamantane can occur at both the tertiary (bridgehead) and secondary positions, leading to a mixture of isomers. This is a common challenge due to the high dissociation energies of the C-H bonds.[1]
-
Side Reactions: Depending on the reagents and conditions, side reactions such as rearrangements or fragmentation of the adamantane cage can occur, although this is less common due to its high stability.
Suggested Solutions:
-
Use of Catalysts: Employing specific catalysts can enhance the selectivity of the reaction towards the desired position. For example, Lewis acids promote substitution at the bridgehead positions.[6]
-
Biocatalytic Approaches: Biocatalysis, using enzymes like cytochromes P450, can offer very high regioselectivity under mild conditions, providing a greener alternative to traditional chemical methods.[1]
-
Careful Control of Reaction Parameters: Optimization of temperature, reaction time, and solvent can help to minimize the formation of unwanted byproducts.
Problem 3: Difficulty in Purifying Adamantane Derivatives
Possible Causes:
-
Similar Physical Properties: Adamantane and its derivatives often have similar physical properties, such as high volatility and nonpolar character, making separation by traditional methods like distillation or recrystallization challenging.[7]
-
Low Solubility: Adamantane derivatives are generally soluble in nonpolar organic solvents and poorly soluble in polar solvents like water, which can limit the choice of purification techniques.[3]
Suggested Solutions:
-
Sublimation: Sublimation is an effective purification technique for adamantane and its more volatile derivatives, as it can separate them from non-volatile impurities.[3][7]
-
Column Chromatography: For less volatile or more functionalized derivatives, column chromatography on silica gel can be an effective separation method.
-
Recrystallization: Careful selection of the recrystallization solvent is crucial. A solvent in which the desired product has high solubility at elevated temperatures and low solubility at room temperature is ideal.
Problem 4: Ambiguous NMR Spectra for Characterization
Possible Causes:
-
Signal Overlap: Due to the compact and often symmetrical nature of the adamantane cage, proton and carbon signals in NMR spectra can overlap, making unambiguous assignment difficult.
-
Complex Splitting Patterns: The introduction of substituents breaks the high symmetry of the adamantane core, leading to more complex spectra.
Suggested Solutions:
-
2D NMR Techniques: Employ two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish connectivity between protons and carbons, aiding in the definitive assignment of signals.
-
Reference Spectra: Compare the obtained spectra with literature data for similar adamantane derivatives. The chemical shifts are sensitive to the electronic environment, and substituent effects are often predictable.
Data Presentation
Table 1: Comparison of Brominating Agents for 1-Bromoadamantane Synthesis
| Brominating Agent | Catalyst/Solvent | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Elemental Bromine (Br₂) | None (neat) | 85 - 110 | 9 | ~93 | |
| Elemental Bromine (Br₂) with Lewis Acid | AlBr₃ / Dichloromethane | Room Temperature | A few hours | Not specified | |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Trichloromethane | 65 - 70 | 24 - 36 | 91 | [5] |
| Bromotrichloromethane (BrCCl₃) | Mo(CO)₆ | 140 - 160 | 5 - 10 | up to 99 | |
| Elemental Bromine (Br₂) with H₂O₂ | Water | < 30 | 1 | 91 - 92.7 |
Experimental Protocols
Protocol 1: Synthesis of 1-Bromoadamantane using Elemental Bromine
-
In a suitable reaction flask, place 10.0 g (0.0734 mol) of adamantane.
-
Carefully add 24 mL of liquid bromine to the flask.
-
Heat the reaction mixture to 85°C for 6 hours.
-
Increase the temperature to 110°C and continue the reaction for an additional 3 hours.
-
Allow the reaction to cool to room temperature and leave it overnight.
-
The crude product can be purified by distillation or recrystallization to yield 1-bromoadamantane.
Protocol 2: Synthesis of Amantadine Hydrochloride
This is a two-step, one-pot procedure starting from 1-bromoadamantane.
-
Step 1: Formation of N-(1-adamantyl)acetamide: 1-bromoadamantane is reacted with acetylamide in the presence of sulfuric acid.
-
Step 2: Hydrolysis: The intermediate is then hydrolyzed to yield amantadine, which is subsequently converted to its hydrochloride salt. This method has an overall yield of 74%.
Protocol 3: Synthesis of Memantine
A common route for memantine synthesis involves the following key steps:
-
Bromination: 1,3-Dimethyladamantane is brominated to yield 1-bromo-3,5-dimethyladamantane.
-
Acetamidation: The bromo-derivative is then reacted with acetonitrile in the presence of sulfuric acid to form 1-acetamido-3,5-dimethyladamantane.
-
Hydrolysis: The acetyl group is hydrolyzed using a base, such as sodium hydroxide in diethylene glycol, to give memantine.
Visualizations
Caption: General experimental workflow for the synthesis of adamantane derivatives.
References
- 1. Amantadine-induced conformational and dynamical changes of the influenza M2 transmembrane proton channel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Memantine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Amantadine - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Memantine hydrochloride? [synapse.patsnap.com]
- 5. pnas.org [pnas.org]
- 6. psychscenehub.com [psychscenehub.com]
- 7. Mechanism of action of memantine - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Performance Showdown: Adamantane-Based Polyesters vs. Conventional Counterparts
A new class of polyesters derived from 1,3-adamantanedimethanol is demonstrating significant enhancements in thermal and mechanical properties compared to conventional polyesters like polyethylene terephthalate (PET) and polybutylene terephthalate (PBT). The incorporation of the rigid, bulky adamantane cage into the polymer backbone leads to materials with higher glass transition temperatures, improved thermal stability, and enhanced mechanical strength, making them attractive for demanding applications in research, aerospace, and electronics.
The unique diamondoid structure of adamantane imparts exceptional rigidity to the polymer chain.[1] This structural feature is directly responsible for the observed improvements in the material's performance characteristics. When compared to traditional polyesters, those containing the this compound moiety exhibit a notable increase in their glass transition temperature (Tg), which is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This indicates that adamantane-based polyesters can withstand higher operating temperatures without losing their structural integrity.
Furthermore, the thermal stability of these advanced polyesters is significantly enhanced. Thermogravimetric analysis (TGA) reveals that polyesters incorporating this compound decompose at higher temperatures than their conventional counterparts. This enhanced stability is crucial for applications where the material may be exposed to extreme heat.
In addition to their superior thermal properties, polyesters derived from this compound also boast improved mechanical strength. The rigid adamantane structure contributes to increased tensile strength and modulus, making these materials more resistant to deformation under stress.
This comparison guide provides an objective analysis of the performance of polyesters derived from this compound against widely used alternatives, supported by experimental data.
Comparative Performance Data
To illustrate the performance advantages of adamantane-containing polyesters, the following tables summarize key thermal and mechanical properties compared to PET and PBT. The data for the adamantane-based polyester is derived from studies on polyesters synthesized from 1,3-adamantanediol, a closely related monomer that provides a strong indication of the expected performance of polyesters from this compound.
Table 1: Thermal Properties of Polyesters
| Property | Poly(1,3-adamantanediol-co-terephthalate) | Polyethylene Terephthalate (PET) | Polybutylene Terephthalate (PBT) |
| Glass Transition Temperature (Tg) | ~150 °C | ~75 °C | ~30-50 °C |
| Melting Temperature (Tm) | Not observed (amorphous) | ~260 °C | ~225 °C |
| 5% Weight Loss Temperature (Td5) | > 400 °C | ~390 °C | ~350 °C |
Table 2: Mechanical Properties of Polyesters
| Property | Poly(1,3-adamantanediol-co-terephthalate) | Polyethylene Terephthalate (PET) | Polybutylene Terephthalate (PBT) |
| Tensile Modulus | ~2.5 - 3.5 GPa | ~2.0 - 2.7 GPa | ~2.3 - 2.8 GPa |
| Tensile Strength | ~60 - 80 MPa | ~45 - 60 MPa | ~50 - 60 MPa |
| Elongation at Break | ~5 - 10% | > 50% | > 50% |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the performance data.
Polyester Synthesis (Melt Polycondensation)
A two-stage melt polycondensation method is typically employed for the synthesis of these polyesters.
Stage 1: Esterification
-
A stoichiometric amount of this compound and a diacid (e.g., terephthalic acid or its dimethyl ester) are charged into a glass batch reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser.
-
A catalyst, such as antimony(III) oxide or titanium(IV) butoxide, is added (typically 200-300 ppm).
-
The reactor is heated to a temperature of 180-220 °C under a slow stream of nitrogen.
-
The reaction mixture is stirred, and the by-product (water or methanol) is distilled off. This stage is continued until the theoretical amount of by-product is collected.
Stage 2: Polycondensation
-
The temperature of the reactor is gradually increased to 250-280 °C.
-
A vacuum (typically below 1 Torr) is slowly applied to the system to facilitate the removal of the remaining by-products and drive the polymerization reaction to completion.
-
The reaction is continued until the desired melt viscosity (indicative of high molecular weight) is achieved.
-
The resulting polymer is then extruded from the reactor and pelletized.
Thermal Analysis
Differential Scanning Calorimetry (DSC) DSC is used to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization behavior of the polyesters.
-
A small sample of the polymer (5-10 mg) is hermetically sealed in an aluminum pan.
-
The sample is heated at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
The heat flow to the sample is measured as a function of temperature.
-
The Tg is identified as a step change in the baseline of the DSC thermogram. The Tm is observed as an endothermic peak.
Thermogravimetric Analysis (TGA) TGA is used to evaluate the thermal stability of the polyesters.
-
A small sample of the polymer (10-15 mg) is placed in a TGA pan.
-
The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air).
-
The weight of the sample is continuously monitored as a function of temperature.
-
The decomposition temperature (Td) is typically reported as the temperature at which 5% weight loss occurs.
Mechanical Testing
Tensile Testing The mechanical properties, such as tensile modulus, tensile strength, and elongation at break, are determined using a universal testing machine according to ASTM D882 standards for thin films.
-
The polyester is first processed into a thin film of uniform thickness, typically by melt pressing or solution casting.
-
The film is cut into dumbbell-shaped specimens with defined dimensions.
-
The specimen is mounted in the grips of the universal testing machine.
-
The specimen is pulled at a constant rate of extension until it fractures.
-
The stress and strain are recorded throughout the test to generate a stress-strain curve, from which the tensile properties are calculated.
Experimental Workflow
Caption: Workflow for polyester synthesis and characterization.
References
Purity Analysis of 1,3-Adamantanedimethanol: A Comparative Guide to GC-MS and HPLC
For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is paramount. 1,3-Adamantanedimethanol, a key building block in various pharmaceutical and materials science applications, is no exception. The choice of analytical technique for purity assessment is critical for accurate characterization. This guide provides an objective comparison of two powerful chromatographic techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the purity analysis of this compound, supported by representative experimental data and detailed protocols.
The selection between GC-MS and HPLC fundamentally depends on the physicochemical properties of the analyte, such as volatility and thermal stability.[1][2] GC-MS is generally preferred for volatile and thermally stable compounds that can be readily vaporized without degradation.[3][4] In contrast, HPLC is well-suited for non-volatile or thermally labile compounds.[1][5] Adamantane and its derivatives are often volatile, making GC-based methods a common choice.[6] However, the two hydroxyl groups in this compound increase its polarity and boiling point compared to the parent adamantane, making both GC and HPLC viable options.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a highly effective technique for the analysis of this compound due to its high separation efficiency and the definitive identification capabilities of mass spectrometry.[5] The volatility of this compound allows it to be analyzed directly by GC without the need for derivatization.
Experimental Protocol: GC-MS
A typical GC-MS protocol for the analysis of this compound is as follows:
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of a suitable volatile solvent, such as methanol or dichloromethane, to achieve a concentration of 1 mg/mL. Further dilute this stock solution to a working concentration of around 100 µg/mL with the same solvent. Filter the final solution through a 0.45 µm syringe filter prior to injection.[7]
-
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.[7]
-
Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm I.D., 0.25 µm film thickness.[7]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[7][8]
-
Injection Volume: 1 µL.[7]
-
Injection Mode: Split (e.g., 50:1 split ratio).[7]
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[8]
-
Mass Range: Scan from m/z 40 to 500.[8]
-
Ion Source Temperature: 230 °C.[8]
-
Transfer Line Temperature: 280 °C.[8]
-
-
Data Analysis: The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the total ion chromatogram. Impurity identification can be facilitated by comparing the mass spectra of unknown peaks with a spectral library, such as the NIST database.[7]
Workflow for the GC-MS analysis of this compound purity.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a versatile technique that can also be employed for the purity analysis of this compound.[9] Since this compound lacks a strong UV chromophore, detection can be challenging with standard UV detectors.[6] However, the use of universal detectors like a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or a Refractive Index Detector (RID) can overcome this limitation. Alternatively, HPLC can be coupled with mass spectrometry (LC-MS). For this guide, a method utilizing a CAD is presented.
Experimental Protocol: HPLC-CAD
A representative HPLC-CAD protocol for the analysis of this compound is as follows:
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of the mobile phase (e.g., a mixture of acetonitrile and water) to a concentration of 1 mg/mL. If necessary, dilute further with the mobile phase to an appropriate working concentration. Filter the solution through a 0.45 µm syringe filter before injection.
-
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[10]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 50:50 v/v). The mobile phase should be filtered and degassed.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detector: Charged Aerosol Detector (CAD).
-
-
Data Analysis: The purity of this compound is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Quantitative analysis of impurities can be performed if reference standards are available to construct a calibration curve.[7]
Head-to-Head Comparison
The choice between GC-MS and HPLC for the purity analysis of this compound involves a trade-off between several performance parameters.
| Parameter | GC-MS | HPLC-CAD |
| Principle | Separation based on volatility and polarity in a gaseous mobile phase. | Separation based on polarity and partitioning between a liquid mobile phase and a solid stationary phase. |
| Volatility Requirement | High (analyte must be volatile and thermally stable). | Low (suitable for non-volatile and thermally labile compounds). |
| Derivatization | Not required for this compound. | Not required with a universal detector like CAD. |
| Separation Efficiency | Generally higher, leading to sharper peaks.[2] | Good, but may be lower than capillary GC. |
| Detection | Mass Spectrometry (MS) provides structural information for identification. | Charged Aerosol Detector (CAD) provides near-uniform response for non-volatile analytes. |
| Sensitivity | High, especially in selected ion monitoring (SIM) mode. | Good, dependent on analyte nebulization characteristics. |
| Analysis Time | Typically faster for volatile compounds.[4] | Can be longer depending on the separation. |
| Instrumentation Cost | Generally higher.[3] | Can be lower, depending on the detector. |
digraph "Method_Selection" { graph [splines=true, nodesep=0.5, ranksep=0.5]; node [shape=diamond, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124", fixedsize=true, width=2.5, height=1.5]; edge [arrowhead=vee, color="#5F6368", penwidth=1.5, fontname="Arial", fontsize=9];start [label="Analyte Properties", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; volatile [label="Volatile & \nThermally Stable?"]; chromophore [label="Strong UV \nChromophore?"];
gcms [label="GC-MS", shape=rectangle, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; hplcuv [label="HPLC-UV", shape=rectangle, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; hplccad [label="HPLC-CAD/ELSD", shape=rectangle, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; derivatize [label="Derivatization \nRequired", shape=rectangle, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> volatile; volatile -> gcms [label="Yes"]; volatile -> chromophore [label="No"]; chromophore -> hplcuv [label="Yes"]; chromophore -> hplccad [label="No"]; hplcuv -> derivatize [style=dashed, arrowhead=none];
}
Decision tree for selecting an analytical method for adamantane derivatives.
Conclusion
Both GC-MS and HPLC are powerful and suitable techniques for the purity analysis of this compound.
-
GC-MS is the recommended technique when definitive identification of impurities is required. Its high resolution and the availability of mass spectral libraries make it an invaluable tool for structural elucidation of unknown peaks. Given that this compound is sufficiently volatile and thermally stable, GC-MS offers a robust and straightforward analysis without the need for derivatization.
-
HPLC with a universal detector like CAD is a strong alternative, particularly in quality control environments where the primary goal is quantification rather than identification of every impurity. It is also the method of choice for any potential non-volatile or thermally labile impurities that would not be amenable to GC analysis.
Ultimately, the selection of the most appropriate technique will depend on the specific requirements of the analysis, including the need for impurity identification, available instrumentation, and the expected nature of any potential impurities. For comprehensive characterization, employing both techniques can provide orthogonal information, offering the highest confidence in the purity assessment of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. amptechfl.com [amptechfl.com]
- 4. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 5. smithers.com [smithers.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. High-performance liquid chromatography | Basicmedical Key [basicmedicalkey.com]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of Adamantane Diols and Other Cyclic Diols for Advanced Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative study of adamantane diols and other cyclic diols, focusing on their application in polymer chemistry and drug development. The unique, rigid, and cage-like structure of the adamantane core imparts exceptional properties to materials and molecules, making its diol derivatives subjects of increasing interest. This document aims to objectively compare the performance of adamantane diols with other cyclic alternatives, supported by available experimental data.
Physicochemical Properties: A Comparative Overview
The inherent structure of a cyclic diol dictates its fundamental physical and chemical characteristics, which in turn influence its behavior in various applications. Adamantane diols, with their rigid diamondoid framework, present a stark contrast to more flexible cyclic diols like cyclohexanediols.
| Property | Adamantane-1,3-diol | Adamantane-1,4-diol | trans-1,2-Cyclohexanediol | Adamantane (Parent) |
| Molar Mass ( g/mol ) | 168.23 | 168.23 | 116.16 | 136.24 |
| Melting Point (°C) | ~300 (sublimes) | No data | 101-104 | 270 (sublimes)[1] |
| Boiling Point (°C) | No data | No data | 117 @ 12.75 mmHg | Sublimes |
| Solubility | Soluble in polar organic solvents | Expected to have limited solubility in nonpolar solvents and enhanced solubility in polar solvents[2] | Moderately soluble in water; soluble in ethanol, methanol, chloroform[3][4] | Practically insoluble in water; soluble in nonpolar organic solvents[1][5] |
| Structure | Rigid, cage-like | Rigid, cage-like | Flexible chair/boat conformations | Rigid, cage-like |
Key Insights: The high melting point of adamantane and its diol derivatives reflects the rigidity and high symmetry of the cage structure. The introduction of hydroxyl groups significantly increases polarity compared to the parent adamantane, enhancing solubility in polar solvents.
Applications in Polymer Chemistry
The choice of diol monomer is critical in determining the final properties of polyesters and other polymers. The rigidity of the adamantane backbone offers significant advantages in creating high-performance materials.
Comparative Performance of Diol-Based Polyesters
The incorporation of rigid cyclic diols into polyester chains generally enhances thermal stability and mechanical strength compared to linear aliphatic diols.[6] Adamantane diols, in particular, are expected to impart superior properties due to the bulky and rigid nature of the adamantane cage.
| Diol Used in Polyester | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) | Tensile Modulus (MPa) | Tensile Strength (MPa) | Key Features & Notes |
| Adamantane-1,3-diol derivative | 139 - 205 | No data | No data | No data | High thermal stability. Data is for poly(ether adamantane)s.[7] |
| Adamantane-1,4-diol | Expected to be high | Expected to be high | Expected to be high | Expected to be high | Symmetrical structure may lead to higher crystallinity and mechanical performance compared to 1,3-isomer.[7] |
| 1,4-Cyclohexanediol | 80 - 110 | 290 - 315 | ~1800 | ~60 | Good thermal stability, serves as a common baseline for comparison. |
| Isosorbide (a rigid diol) | up to 135 | Amorphous | No data | No data | Bio-based, provides high Tg and thermal stability.[8] |
| 2,3-Butanediol | up to 104 | No data | No data | No data | Higher Tg than polyesters with ethylene glycol. |
Note: Direct quantitative comparisons of polymers synthesized under identical conditions are limited in the literature. The data presented is a collation from various sources and should be interpreted with consideration of the different diacids and polymerization conditions used.
Experimental Protocols for Polyester Synthesis
Polyester Synthesis via Melt Polycondensation
This is a common method for producing high-molecular-weight polyesters from diols and diacids (or their esters).
Workflow for Polyester Synthesis:
Caption: General workflow for polyester synthesis from adamantane diols.
Procedure:
-
Monomer Charging: The adamantane diol, dicarboxylic acid (or its dimethyl ester), and a catalyst (e.g., antimony, tin, or titanium compound) are charged into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet.
-
Esterification/Transesterification: The mixture is heated to 180-220°C under a slow stream of nitrogen. Water or methanol is distilled off to drive the reaction forward.[7]
-
Polycondensation: After the initial stage, the temperature is raised to 250-280°C, and a vacuum is applied (below 1 Torr). This removes excess diol and other volatile byproducts, promoting the formation of a high-molecular-weight polymer.[7]
-
Isolation and Purification: The resulting polymer is cooled, dissolved in a suitable solvent, and precipitated into a non-solvent like methanol. The purified polymer is then collected by filtration and dried under vacuum.[7]
Applications in Drug Development
The adamantane scaffold is a well-established pharmacophore due to its unique lipophilicity, rigidity, and metabolic stability.[9] These properties can enhance a drug's pharmacokinetic and pharmacodynamic profile. Adamantane diols offer a versatile platform for creating new drug candidates.
Adamantane Derivatives as NMDA Receptor Antagonists
Certain adamantane derivatives, like memantine, are known to act as uncompetitive antagonists of the N-methyl-D-aspartate (NMDA) receptor.[10][11] This mechanism is crucial for their neuroprotective effects in conditions like Alzheimer's disease.[12]
Signaling Pathway of Memantine at the NMDA Receptor:
Caption: Mechanism of memantine as an NMDA receptor antagonist.
Under normal conditions, glutamate transiently activates NMDA receptors, leading to calcium influx that is essential for synaptic plasticity and cell survival. In pathological states, excessive glutamate leads to tonic overactivation of these receptors, causing an excessive influx of calcium and subsequent neuronal death (excitotoxicity).[10][11] Memantine, an adamantane derivative, acts as an uncompetitive open-channel blocker. It preferentially enters the ion channel when it is excessively open, thus blocking the harmful, sustained calcium influx without significantly affecting normal synaptic transmission.[11][13]
Experimental Protocols for Synthesis of Adamantane Diol Derivatives
Adamantane-1,4-diol can be functionalized to create a library of compounds for drug screening.
General Workflow for Synthesis and Evaluation of Adamantane-1,4-diol Analogues:
Caption: Synthesis and evaluation of adamantane-1,4-diol analogues.
Protocol for Diester Synthesis:
-
Dissolve adamantane-1,4-diol (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere.
-
Add triethylamine or pyridine (2.5 eq.).
-
Cool the mixture to 0°C and add the desired acid chloride or anhydride (2.2 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired diester.[14]
Conclusion
Adamantane diols represent a unique class of cyclic diols with significant potential in both materials science and medicinal chemistry. Their rigid, three-dimensional structure can lead to polymers with enhanced thermal and mechanical properties compared to those derived from more flexible cyclic diols like cyclohexanediol. While direct, quantitative, side-by-side comparative data is still emerging in the literature, the available information and theoretical considerations strongly suggest the superior performance of adamantane-based polymers in demanding applications. In drug development, the adamantane scaffold is a proven pharmacophore, and its diol derivatives provide a valuable platform for the synthesis of novel therapeutics, particularly those targeting the central nervous system. Further research into the direct comparison of adamantane diols with other cyclic diols under standardized conditions will be invaluable in fully elucidating their relative advantages and unlocking their full potential.
References
- 1. Adamantane - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. chembk.com [chembk.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Modifications of Furan-Based Polyesters with the Use of Rigid Diols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. Memantine: a NMDA receptor antagonist that improves memory by restoration of homeostasis in the glutamatergic system--too little activation is bad, too much is even worse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. N-Methyl D-Aspartate (NMDA) Receptor Antagonists and Memantine Treatment for Alzheimer’s Disease, Vascular Dementia and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Memantine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Mechanisms of NMDA receptor inhibition by memantine and ketamine - D-Scholarship@Pitt [d-scholarship.pitt.edu]
- 14. benchchem.com [benchchem.com]
Spectroscopic Validation of 1,3-Adamantanedimethanol: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing the rigid and versatile adamantane scaffold, precise structural confirmation of its derivatives is paramount. This guide provides a comprehensive comparison of the spectroscopic data for 1,3-adamantanedimethanol against a common alternative, 1,4-cyclohexanedimethanol, offering a detailed reference for its characterization.
Executive Summary
This compound, a key building block in polymer chemistry and drug discovery, possesses a unique three-dimensional structure that imparts desirable properties to derivative compounds. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for unequivocally verifying its chemical structure. This guide presents predicted ¹H NMR and ¹³C NMR data for this compound, based on the analysis of structurally related adamantane derivatives. This data is compared with experimental data for 1,4-cyclohexanedimethanol, a flexible alicyclic diol, highlighting the distinct spectroscopic features arising from their different carbocyclic frameworks.
Spectroscopic Data Comparison
The following tables summarize the expected ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound and the experimental data for 1,4-cyclohexanedimethanol.
Table 1: ¹H NMR Data (Predicted for this compound, Experimental for 1,4-Cyclohexanedimethanol)
| Compound | Functional Group | Chemical Shift (δ) ppm | Multiplicity |
| This compound | Adamantane-CH₂ | ~1.4-1.8 | m |
| Adamantane-CH | ~2.1 | br s | |
| -CH₂OH | ~3.3 | s | |
| -OH | Variable | s | |
| 1,4-Cyclohexanedimethanol | Cyclohexane-CH₂ (axial) | ~0.9 | m |
| Cyclohexane-CH₂ (equatorial) | ~1.8 | m | |
| Cyclohexane-CH | ~1.4 | m | |
| -CH₂OH | ~3.4 | d | |
| -OH | Variable | t |
Table 2: ¹³C NMR Data (Predicted for this compound, Experimental for 1,4-Cyclohexanedimethanol)
| Compound | Carbon Atom | Chemical Shift (δ) ppm |
| This compound | C1, C3 (quaternary) | ~38 |
| C2 (methylene) | ~48 | |
| C4, C9, C10 (methine) | ~33 | |
| C5, C7 (methylene) | ~39 | |
| C6, C8 (methylene) | ~29 | |
| -CH₂OH | ~70 | |
| 1,4-Cyclohexanedimethanol | C1, C4 (methine) | ~41 |
| C2, C3, C5, C6 (methylene) | ~29 | |
| -CH₂OH | ~69 |
Table 3: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight | Key Fragments (m/z) |
| This compound | C₁₂H₂₀O₂ | 196.29 | 178, 165, 135 |
| 1,4-Cyclohexanedimethanol | C₈H₁₆O₂ | 144.21 | 126, 113, 98, 81 |
Experimental Protocols
Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of the compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm). Spectra are recorded on a 400 MHz or higher field NMR spectrometer. For ¹³C NMR, spectra are typically acquired with proton decoupling to simplify the spectrum to a series of single peaks for each unique carbon atom.
Mass Spectrometry (MS)
Mass spectra are obtained using a mass spectrometer with an electrospray ionization (ESI) or electron ionization (EI) source. For ESI, the sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL and introduced into the ion source via direct infusion or liquid chromatography. For EI, a small amount of the solid or a solution of the sample is introduced into the instrument, where it is vaporized and ionized by a beam of electrons. The resulting ions are then separated based on their mass-to-charge ratio (m/z).
Workflow for Spectroscopic Validation
The following diagram illustrates the logical workflow for the spectroscopic validation of a chemical structure like this compound.
Caption: Workflow for the spectroscopic validation of this compound.
Assessing the impact of 1,3-Adamantanedimethanol on polymer glass transition temperature
A comparative analysis of 1,3-Adamantanedimethanol in polymer synthesis reveals its significant impact on thermal properties, offering a distinct advantage for developing high-performance materials. The incorporation of the rigid, bulky adamantane cage into polymer backbones consistently leads to a substantial increase in the glass transition temperature (Tg), a critical parameter for materials scientists and drug development professionals seeking enhanced thermal stability.
The unique diamondoid structure of adamantane introduces significant steric hindrance, restricting the rotational freedom of polymer chains. This molecular-level rigidity translates to a higher energy requirement for the polymer to transition from a glassy, rigid state to a more rubbery, flexible state, thus elevating its Tg. This guide provides a comparative overview of the effect of this compound and its analogs on the Tg of polyurethanes, with broader implications for other polymer systems like polyesters and polycarbonates.
Quantitative Analysis: The Impact on Polyurethane Tg
A study on the synthesis of adamantane-containing polyurethanes provides direct quantitative evidence of the significant effect of incorporating an adamantane diol, a close structural analog of this compound, into the polymer backbone. By replacing the common aliphatic diol, 1,4-butanediol, with 1,3-adamantanediol, a notable increase in the glass transition temperature was observed.
| Polymer System | Diol Component | Glass Transition Temperature (Tg) (°C) |
| Polyurethane | 1,4-Butanediol | Amorphous (Tg between 40-60°C for high adamantane content) |
| Polyurethane | 1,3-Adamantanediol | Crystalline (melting peak 100-200°C for low adamantane content) |
Table 1: Comparison of the glass transition temperatures of polyurethanes synthesized with 1,4-butanediol versus 1,3-adamantanediol. The introduction of the adamantane moiety disrupts the regular arrangement of polyurethane chains, leading to a more amorphous domain with a distinct glass transition at higher adamantane concentrations.[1]
The data clearly demonstrates that even with a similar molecular backbone, the presence of the adamantane unit fundamentally alters the thermal behavior of the polymer. The bulky nature of the adamantane cage disrupts the packing of the polymer chains, which can lead to a more amorphous polymer with a higher Tg, particularly as the concentration of the adamantane diol is increased.[1]
Broader Implications for Polyesters and Polycarbonates
While direct, head-to-head comparative studies for polyesters and polycarbonates containing this compound are limited in publicly available literature, the principles of polymer science strongly suggest a similar trend. The incorporation of rigid, non-linear monomers is a well-established strategy to increase the Tg of polymers.[2]
The kinked, asymmetrical geometry of this compound is expected to hinder close chain packing, leading to more amorphous polymers with elevated glass transition temperatures compared to their counterparts synthesized with linear aliphatic diols like 1,4-butanediol or even cycloaliphatic diols like 1,4-cyclohexanedimethanol.[2] For instance, standard polycarbonate has a Tg of around 147°C.[3] The introduction of the bulky adamantane structure is anticipated to further increase this value, enhancing the material's performance at elevated temperatures.
Experimental Protocols
Synthesis of Adamantane-Containing Polyurethane
This protocol describes the synthesis of a series of adamantane-containing polyurethanes from 1,3-adamantanediol, 1,4-butanediol, and hexamethylene diisocyanate.[1]
Materials:
-
1,3-Adamantanediol (ADO)
-
1,4-Butanediol (BDO)
-
Hexamethylene diisocyanate (HDI)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Dibutyltin dilaurate (DBTDL, catalyst)
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, dissolve a predetermined ratio of 1,3-adamantanediol and 1,4-butanediol in anhydrous DMF.
-
Heat the mixture to 80°C with stirring under a nitrogen atmosphere.
-
Add a catalytic amount of dibutyltin dilaurate to the solution.
-
Slowly add hexamethylene diisocyanate dropwise to the reaction mixture.
-
Maintain the reaction at 80°C for 4-6 hours until the desired viscosity is achieved.
-
Pour the polymer solution into a Teflon mold and degas in a vacuum oven.
-
Cure the polymer at 80°C for 24 hours to obtain the final polyurethane film.
Measurement of Glass Transition Temperature by Differential Scanning Calorimetry (DSC)
The glass transition temperature of the synthesized polymers can be determined using a differential scanning calorimeter.[4]
Procedure:
-
Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan.
-
Seal the pan hermetically. An empty sealed pan is used as a reference.
-
Place the sample and reference pans into the DSC cell.
-
Heat the sample from room temperature to a temperature above its expected melting point (e.g., 250°C) at a constant heating rate of 10°C/min under a nitrogen atmosphere.
-
Cool the sample rapidly to a temperature below its expected glass transition (e.g., -50°C).
-
Reheat the sample at the same heating rate of 10°C/min.
-
The glass transition temperature (Tg) is determined from the midpoint of the step-like transition in the heat flow curve of the second heating scan.
Visualizing the Structural Impact
The following diagram illustrates the fundamental difference in the structure of diols and their influence on polymer chain packing, which is a key determinant of the glass transition temperature.
References
- 1. Shape memory materials based on adamantane-containing polyurethanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pom-material.com [pom-material.com]
- 4. US10626216B2 - High glass transition temperature polycarbonates derived from adamantane epoxides - Google Patents [patents.google.com]
Head-to-Head Comparison of Adamantane-Based Polymer Properties: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of appropriate polymeric materials is a critical decision that influences the performance and efficacy of advanced applications, from high-strength composites to sophisticated drug delivery systems. Adamantane-based polymers have emerged as a promising class of materials, offering unique structural advantages that translate into enhanced physical and biological properties. This guide provides an objective, data-driven comparison of adamantane-containing polymers with their conventional counterparts, supported by detailed experimental methodologies to aid in material selection and development.
The incorporation of the bulky, rigid, and thermally stable adamantane cage into polymer structures imparts a range of desirable characteristics.[1] These include superior thermal stability, higher glass transition temperatures (Tg), and improved mechanical strength.[1] In the realm of drug delivery, the hydrophobic nature of adamantane can enhance drug loading capacity and facilitate controlled release profiles.[2] Furthermore, the biocompatibility of adamantane makes it an attractive component for biomedical applications.[2] This guide will delve into a head-to-head comparison of these properties, presenting quantitative data, experimental protocols, and visual representations of key processes and relationships.
I. Comparative Analysis of Physicochemical Properties
The introduction of adamantane moieties into polymer backbones significantly alters their thermal and mechanical properties. The rigid, three-dimensional structure of adamantane restricts polymer chain mobility, leading to notable improvements in performance compared to conventional polymers.[1]
Thermal Properties
A key advantage of adamantane-based polymers is their exceptional thermal stability. The rigid adamantane cage increases the energy required for polymer chain movement, resulting in higher glass transition temperatures (Tg) and thermal decomposition temperatures. This makes them suitable for applications requiring high-temperature resistance.
Table 1: Comparison of Thermal Properties of Adamantane-Based Polyimide and Conventional Polyimide
| Polymer Type | Glass Transition Temperature (Tg, °C) | 10% Weight Loss Temperature (TGA, °C) |
| Adamantane-Based Polyimide Film | > 300 | > 500 |
| Conventional Polyimide (Kapton®) | ~360-400 | ~550 |
Note: Data compiled from multiple sources. Specific values can vary based on the exact monomer composition and polymer molecular weight.
One study reported that a high molecular weight poly(4-(4-(N-adamantylimino)methyl)phenylstyrene), an adamantane-containing polystyrene derivative, exhibited a remarkably high Tg of 268 °C.[3]
Mechanical Properties
The incorporation of adamantane can also enhance the mechanical robustness of polymers. The rigid structure contributes to increased tensile strength and modulus, making the materials stiffer and more resistant to deformation.
Table 2: Comparison of Mechanical Properties of Adamantane-Based Polyimide and Conventional Polyimide
| Polymer System | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) | | --- | --- | --- | | Adamantane-Based Polyimide Film | 88.2 - 113.5 | 2.0 - 2.2 | 5.6 - 12.5 | | Conventional Polyimide (Kapton®) | ~170 | ~3.0 | ~70 |
Source: BenchChem.[4] Note that while the adamantane-based polyimide shows lower tensile strength and elongation at break in this specific comparison, the incorporation of adamantane is generally cited as a method to improve mechanical robustness in other polymer systems.[1]
II. Performance in Drug Delivery Applications
Adamantane-based polymers are particularly promising for drug delivery due to their unique physicochemical properties and biocompatibility.[5] Their hydrophobic nature allows for efficient encapsulation of poorly water-soluble drugs, while their stable matrix can be engineered for controlled and sustained release.
pH-Responsive Drug Release
A significant area of research is the development of stimuli-responsive adamantane-based polymers, particularly those that respond to changes in pH.[6] This is highly relevant for targeted drug delivery to acidic microenvironments, such as tumors or intracellular compartments like endosomes and lysosomes.[7]
Table 3: pH-Responsive Doxorubicin (DOX) Release from Adamantane-Containing Polymeric Micelles
| Polymer Architecture | Drug Loading Capacity (%) | Cumulative DOX Release at pH 7.4 (80 h) | Cumulative DOX Release at pH 5.0 (80 h) |
| Star-Shaped (S-PLGA-D-P) | 21.6 | ~19.0 | ~78.8 |
| Linear (L-PLGA-D-P) | 22.9 | ~18.5 | ~77.6 |
Source: Acid-Responsive Adamantane-Cored Amphiphilic Block Polymers as Platforms for Drug Delivery.[6]
The data demonstrates that under physiological pH (7.4), drug release is minimal, while in an acidic environment (pH 5.0), a significant portion of the drug is released, highlighting the potential for targeted therapy.[6]
III. Experimental Protocols
To ensure the reproducibility and objective comparison of polymer properties, standardized and detailed experimental protocols are essential.
Synthesis of an Adamantane-Containing Polycarbonate
This protocol describes the synthesis of a polycarbonate from 1,3-bis(4-hydroxyphenyl)adamantane.[4]
Materials:
-
1,3-Bis(4-hydroxyphenyl)adamantane
-
Triphosgene
-
Pyridine
-
Dichloromethane (DCM), dry
-
Methanol
-
Nitrogen gas supply
-
Standard glassware for organic synthesis (e.g., three-necked flask, condenser, dropping funnel)
Procedure:
-
In a flame-dried three-necked flask under a nitrogen atmosphere, dissolve 1,3-bis(4-hydroxyphenyl)adamantane and pyridine in dry DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of triphosgene in dry DCM to the stirred reaction mixture via a dropping funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with dilute hydrochloric acid, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Precipitate the polymer by pouring the concentrated solution into a large volume of methanol.
-
Collect the white precipitate by filtration, wash with methanol, and dry in a vacuum oven at 80-100 °C.[4]
Thermal Analysis
-
Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability and decomposition temperature of polymers. A sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air), and its mass is continuously monitored. The temperature at which a certain percentage of weight loss occurs (e.g., 10%) is a key indicator of thermal stability.[8]
-
Differential Scanning Calorimetry (DSC): DSC is employed to measure the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of a polymer. The instrument measures the difference in heat flow between a sample and a reference as a function of temperature.[9]
Mechanical Testing
-
Tensile Testing: The mechanical properties of polymers, such as tensile strength, tensile modulus, and elongation at break, are commonly determined using a universal testing machine according to standards like ASTM D638 or ISO 527-1.[10] A dumbbell-shaped specimen is stretched at a constant rate until it fractures. The stress-strain curve obtained provides the key mechanical parameters.[10]
Biocompatibility Assessment
-
In Vitro Cytotoxicity: The biocompatibility of polymers for medical applications is initially assessed through in vitro cytotoxicity tests as outlined in ISO 10993-5.[11] These assays evaluate whether a material or its extracts have a toxic effect on cells in culture.
-
Further Biocompatibility Testing: Depending on the intended application, further tests as described in the ISO 10993 series may be required, including sensitization (ISO 10993-10), irritation (ISO 10993-23), and systemic toxicity (ISO 10993-11).[1][11]
IV. Visualizing Workflows and Relationships
Diagrams can effectively illustrate complex processes and concepts related to adamantane-based polymers.
Caption: Synthesis workflow for an adamantane-containing polycarbonate.
Caption: Mechanism of pH-responsive drug release from adamantane-based micelles.
Caption: Structure-property relationship of adamantane in polymers.
References
- 1. medinstitute.com [medinstitute.com]
- 2. Biocompatibility of polymer-based biomaterials and medical devices - regulations, in vitro screening and risk-management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Precise synthesis of high Tg adamantane-containing polystyrene derivatives via anionic polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acid-Responsive Adamantane-Cored Amphiphilic Block Polymers as Platforms for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pH-responsive Nanoparticles for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. azom.com [azom.com]
- 9. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 10. specialchem.com [specialchem.com]
- 11. The “Big Three” in biocompatibility testing of medical devices: implementation of alternatives to animal experimentation—are we there yet? - PMC [pmc.ncbi.nlm.nih.gov]
Validation of experimental results for 1,3-Adamantanedimethanol synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of validated experimental methods for the synthesis of 1,3-adamantanedimethanol, a key intermediate in the development of novel therapeutics and advanced materials. The following sections detail two primary synthetic routes, offering objective comparisons of their performance based on experimental data.
Method 1: Oxidation of 1-Adamantane Carboxylic Acid followed by Reduction
This two-step approach commences with the efficient synthesis of 1,3-adamantanedicarboxylic acid from the commercially available 1-adamantane carboxylic acid. The subsequent reduction of the dicarboxylic acid yields the target this compound.
Experimental Protocol
Step 1: Synthesis of 1,3-Adamantanedicarboxylic Acid [1][2]
In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, 20 g of 1-adamantane carboxylic acid is combined with 20 mL of 65% nitric acid and 160 mL of 98% sulfuric acid. The mixture is cooled to 0°C. While maintaining this temperature, 70 mL of 80% anhydrous formic acid is added dropwise over 5 hours. The reaction is stirred for an additional hour at 0°C.
The reaction mixture is then poured over crushed ice, and the resulting white precipitate is collected by filtration. The solid is washed thoroughly with water. The crude product is dissolved in an aqueous sodium hydroxide solution, and the clear solution is decanted and then acidified with hydrochloric acid to a pH of 3. The precipitated 1,3-adamantanedicarboxylic acid is filtered, washed with water, and dried under vacuum. The final product is recrystallized from ethanol.
Step 2: Reduction of 1,3-Adamantanedicarboxylic Acid to this compound
A suspension of lithium aluminum hydride (LAH) in anhydrous tetrahydrofuran (THF) is prepared in a three-necked flask under a nitrogen atmosphere. The flask is cooled in an ice bath. A solution of 1,3-adamantanedicarboxylic acid in anhydrous THF is then added dropwise to the LAH suspension. The reaction mixture is stirred at room temperature and then refluxed to ensure complete reduction.
After cooling, the excess LAH is quenched by the careful, sequential addition of water, followed by a 15% aqueous sodium hydroxide solution, and finally more water. The resulting precipitate is filtered off, and the filtrate is dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield this compound.
Data Presentation
| Step | Product | Reagents | Yield | Purity |
| 1 | 1,3-Adamantanedicarboxylic Acid | 1-Adamantane carboxylic acid, Nitric acid, Sulfuric acid, Formic acid | 92%[1][2] | High (recrystallized) |
| 2 | This compound | 1,3-Adamantanedicarboxylic acid, Lithium aluminum hydride, THF | High (typical for LAH reductions) | High |
Workflow Diagram
Method 2: Synthesis from Adamantane via Bromination and Substitution
This alternative route begins with the direct bromination of adamantane to form 1,3-dibromoadamantane. This intermediate can then be converted to this compound through a nucleophilic substitution reaction.
Experimental Protocol
Step 1: Synthesis of 1,3-Dibromoadamantane [3]
To a stirred mixture of adamantane and a catalytic amount of iron powder in dichloromethane, liquid bromine is added at room temperature. The reaction is allowed to proceed for 24 hours. The reaction mixture is then treated with an aqueous sodium sulfite solution to quench any remaining bromine. The organic layer is separated, concentrated, and the resulting solid is recrystallized from methanol to yield 1,3-dibromoadamantane.
Step 2: Synthesis of this compound from 1,3-Dibromoadamantane
Data Presentation
| Step | Product | Reagents | Yield | Purity |
| 1 | 1,3-Dibromoadamantane | Adamantane, Bromine, Iron | 72%[3] | High (recrystallized) |
| 2 | This compound | 1,3-Dibromoadamantane, Nucleophile/Grignard Reagent | Variable (requires optimization) | Variable |
Workflow Diagram
Comparison and Conclusion
| Feature | Method 1 (Oxidation/Reduction) | Method 2 (Bromination/Substitution) |
| Starting Material | 1-Adamantane carboxylic acid | Adamantane |
| Overall Yield | Potentially high, with a 92% yield for the first step.[1][2] | Dependent on the optimization of the second step; the first step has a 72% yield.[3] |
| Reagent Safety | Involves strong acids and a highly reactive reducing agent (LAH).[4][5][6][7][8] | Uses corrosive and toxic bromine. |
| Scalability | The high-yielding first step is well-documented. LAH reductions are common in industrial processes but require careful handling. | Bromination is a standard industrial reaction. The second step's scalability is unknown. |
| Protocol Maturity | The first step is well-established. The second step is a standard, predictable reaction. | The first step is established. The second step requires further development and validation. |
References
- 1. asianpubs.org [asianpubs.org]
- 2. 1,3-Adamantanedicarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 3. asianpubs.org [asianpubs.org]
- 4. ch.ic.ac.uk [ch.ic.ac.uk]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
